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  • Product: 4-(1H-Purin-6-yl)morpholine
  • CAS: 2846-96-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activity of Purine Morpholine Derivatives as PI3K/mTOR Inhibitors

Intended Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pa...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[3][4] This guide provides an in-depth technical exploration of a prominent class of inhibitors: purine morpholine derivatives. We will dissect the critical role of the PI3K/Akt/mTOR pathway in oncology, elucidate the structure-activity relationships (SAR) that define the potency and selectivity of these inhibitors, and provide detailed, field-proven protocols for their comprehensive in vitro characterization. This document is designed to serve as a practical resource, bridging the gap between medicinal chemistry and cancer biology to accelerate the discovery and development of next-generation targeted therapies.

Chapter 1: The PI3K/Akt/mTOR Signaling Pathway: A Critical Therapeutic Target

The PI3K/Akt/mTOR axis is one of the most frequently activated signaling pathways in human cancer, playing a pivotal role in tumor progression and therapeutic resistance.[1][3] This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[5] This recruitment to the cell membrane facilitates the phosphorylation and activation of Akt by other kinases. Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

  • Cell Survival: Inhibition of pro-apoptotic proteins.

  • Cell Growth and Proliferation: Activation of the mTOR complex 1 (mTORC1), which promotes protein synthesis by phosphorylating downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3][5]

  • Metabolism: Regulation of glucose uptake and glycolysis.

Given its central role, inhibiting this pathway is a major strategy in cancer therapy.[5] The loss of the tumor suppressor PTEN, a phosphatase that counteracts PI3K by converting PIP3 back to PIP2, is a common mechanism for the pathway's constitutive activation in many cancers.[2][6]

PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Purine Morpholine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Chapter 2: Structure-Activity Relationship (SAR) of Purine Morpholine Derivatives

The design of potent and selective kinase inhibitors often relies on a "privileged scaffold" that can effectively mimic the hinge-binding interaction of ATP. The purine core serves this role excellently. However, achieving high affinity and isoform selectivity requires strategic decoration of this core. The morpholine moiety has proven to be a particularly valuable functional group in this context.[7]

Key Structural Features and Their Rationale:

  • Purine Core: This heterocyclic structure mimics the adenine base of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. This interaction is fundamental for anchoring the inhibitor.

  • Morpholine Moiety: This group is frequently positioned to interact with the solvent-exposed region of the ATP-binding site. The oxygen atom within the morpholine ring often acts as a key hydrogen bond acceptor with backbone amides, such as Val851 in PI3Kα, significantly enhancing binding affinity.[8][9] Furthermore, the morpholine group generally improves the physicochemical properties of the compound, such as aqueous solubility and metabolic stability, which are critical for drug development.

  • Substitutions at the 2 and 9 Positions: As demonstrated in studies of 2,9-disubstituted-6-morpholino purines, modifications at these positions are crucial for tuning isoform selectivity and potency.[10][11] Varying these substituents allows for the exploration of different sub-pockets within the kinase active site, enabling the design of inhibitors with specific profiles against the different Class I PI3K isoforms (α, β, γ, δ).[10]

Docking studies reveal that the morpholine group and the core structure form a flat plane that fits snugly into the binding pocket, while various substitutions can be tailored to exploit subtle differences between the PI3K and mTOR active sites, leading to the development of potent dual inhibitors.[12][13]

Table 1: Illustrative SAR Data for PI3K Inhibitors Based on ZSTK474 Analogs

The following table, adapted from studies on the pan-PI3K inhibitor ZSTK474, demonstrates how modifying the morpholine moiety impacts inhibitory activity against Class I PI3K isoforms. This exemplifies the critical role of this functional group.

Compound IDMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 (1) None (Reference)5.0~20.8~20.83.9
Analog 6a Ethanolamine9.9>100~529.8
Analog 6b Diethanolamine3.7>10014.69.8
Analog 2b N-acetyl-piperazine~2.9-21~2.9-21~2.9-21~2.9-21

Data synthesized from literature values for illustrative purposes.[14]

Expert Interpretation: The data clearly shows that replacing one of the morpholine groups with linear amines like ethanolamine (6a) can drastically reduce potency, particularly against the β isoform.[14] However, N-acetylation of a piperazine replacement (2b) restores broad pan-isoform activity, suggesting that both the hydrogen bonding capacity and the conformational constraints imposed by the ring structure are vital for potent inhibition.[14] This underscores the nuanced SAR and provides a rationale for retaining the morpholine scaffold in many advanced inhibitor designs.

Chapter 3: In Vitro Characterization Workflow

A robust and logical workflow is essential to validate the biological activity of newly synthesized purine morpholine derivatives. This process moves from direct target engagement at the biochemical level to demonstrating a functional consequence in a cellular context.

Workflow Start Synthesized Compound Assay1 Protocol 3.1: Biochemical Kinase Assay (e.g., ADP-Glo) Start->Assay1 Result1 Determine IC50 (Potency & Selectivity) Assay1->Result1 Assay2 Protocol 3.2: Cell Viability Assay (e.g., MTT / CellTiter-Glo) Result1->Assay2 Select Potent Compounds Result2 Determine GI50 (Anti-proliferative Effect) Assay2->Result2 Assay3 Protocol 3.3: Western Blot Analysis Result2->Assay3 Confirm On-Target Cellular Activity Result3 Confirm Target Engagement (↓ p-Akt, ↓ p-S6K) Assay3->Result3

Caption: A validated workflow for characterizing PI3K/mTOR inhibitors.

Protocol 3.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Causality: This is the primary screen. Its purpose is to directly measure the ability of the compound to inhibit the enzymatic activity of the target kinase(s) (e.g., PI3Kα, mTOR) in a clean, cell-free system. The ADP-Glo™ assay is chosen for its high sensitivity and robustness, as it quantifies kinase activity by measuring the amount of ADP produced.[15]

Methodology:

  • Reaction Setup: In a 96- or 384-well plate, prepare a reaction mix containing kinase reaction buffer, the specific PI3K isoform or mTOR enzyme, the lipid substrate (e.g., PIP2), and ATP.[15]

  • Compound Addition: Add the purine morpholine derivatives at a range of concentrations (typically a 10-point serial dilution starting from 10 µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., PI-103).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[15]

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated in the kinase reaction into ATP, which then drives a luminescent signal. Incubate for 30-60 minutes.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the raw luminescence values to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Self-Validation: The system is validated by the inclusion of positive (known inhibitor) and negative (DMSO) controls. A high Z'-factor (>0.5) for the assay window indicates a robust and reliable screen.

Protocol 3.2: Cellular Proliferation/Viability Assay (MTT)

Causality: After confirming direct enzyme inhibition, this assay determines if that biochemical activity translates into a desired biological outcome: inhibiting the proliferation of cancer cells. The MTT assay is a standard colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability and proliferation.[7][15]

Methodology:

  • Cell Seeding: Seed cancer cells known to have an active PI3K pathway (e.g., MCF7, PC-3) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the purine morpholine derivatives across a range of concentrations for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Self-Validation: Comparing the GI50 from this assay with the IC50 from the biochemical assay provides crucial information. A strong correlation suggests the anti-proliferative effect is likely on-target. A significant discrepancy may indicate off-target effects, poor cell permeability, or drug efflux.

Protocol 3.3: Western Blot Analysis for Target Engagement

Causality: This is the definitive step to confirm that the compound inhibits the PI3K/Akt/mTOR pathway within the cell. By measuring the phosphorylation status of key downstream effectors (p-Akt and p-S6K), we can directly visualize target engagement and pathway modulation.[6][16] A reduction in the phosphorylated forms of these proteins is the expected outcome of effective PI3K/mTOR inhibition.[17][18]

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the compound at concentrations around its GI50 value for a short period (e.g., 1-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. BSA is preferred over milk for phospho-antibodies to reduce background noise.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K.[17][19] A loading control (e.g., β-actin or GAPDH) must also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17]

  • Analysis: Quantify the band intensities. The key result is a dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Total Akt) in compound-treated cells compared to the vehicle control.

Self-Validation: This protocol is inherently self-validating. Probing for both the phosphorylated and total forms of the target proteins on the same blot controls for any variations in protein expression, ensuring that any observed decrease in the phospho-signal is due to inhibition of the kinase and not a reduction in the total amount of the protein.

References

  • Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH. Source: National Institutes of Health.
  • Title: PI3K/AKT/mTOR pathway - Wikipedia. Source: Wikipedia.
  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: MDPI.
  • Title: PI3K/AKT1/MTOR - My Cancer Genome. Source: My Cancer Genome.
  • Title: Targeting PI3K/mTOR Signaling in Cancer - AACR Journals. Source: American Association for Cancer Research.
  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. Source: National Institutes of Health.
  • Title: Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway - Thermo Fisher Scientific. Source: Thermo Fisher Scientific.
  • Title: Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals. Source: American Association for Cancer Research.
  • Title: The Pivotal Role of Morpholine in PI3K Inhibition: A Comparative Analysis - Benchchem. Source: BenchChem.
  • Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. Source: National Institutes of Health.
  • Title: New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic - ACS Publications. Source: American Chemical Society Publications.
  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Source: SpringerLink.
  • Title: Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - NIH. Source: National Institutes of Health.
  • Title: Several reported potent morpholine based PI3K inhibitors with examples... - ResearchGate. Source: ResearchGate.
  • Title: Methods to measure the enzymatic activity of PI3Ks - PubMed. Source: PubMed.
  • Title: Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI. Source: MDPI.
  • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. Source: ResearchGate.
  • Title: Western blot for phosphorylated proteins - Abcam. Source: Abcam.
  • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH. Source: National Institutes of Health.
  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. Source: Frontiers.
  • Title: Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Source: MDPI.
  • Title: Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - MDPI. Source: MDPI.
  • Title: Phospho-Akt (Ser473) Antibody. Source: Cell Signaling Technology.
  • Title: Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot - Benchchem. Source: BenchChem.
  • Title: Phosphorylation of Akt and S6K analysis with Western blot. (A)... - ResearchGate. Source: ResearchGate.

Sources

Exploratory

Exploring Novel Purine Analogues in Drug Discovery: From Metabolic Disruption to Precision Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Enduring Legacy of the Purine Scaffold The purine ring system, a simple fusion of pyrimidine and imidazole rings,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Legacy of the Purine Scaffold

The purine ring system, a simple fusion of pyrimidine and imidazole rings, is a cornerstone of life. It forms the structural basis of adenosine and guanosine, the building blocks of DNA and RNA, and is central to cellular energy currency (ATP, GTP) and signaling.[1][2] This inherent biological relevance makes the purine a "privileged scaffold" in medicinal chemistry. The pioneering work of Gertrude Elion and George Hitchings, who received the 1988 Nobel Prize in Physiology or Medicine, laid the foundation for antimetabolite theory by developing the first purine analogues, such as 6-mercaptopurine, fundamentally changing the treatment landscape for leukemia.[3]

This guide moves beyond a historical overview to provide a deep, technical dive into the modern exploration of novel purine analogues. We will dissect the causality behind established mechanisms, detail the workflows for discovering new chemical entities, and explore the transition from broad metabolic inhibitors to highly selective agents. This is a guide for the practicing scientist, grounded in the principles of rational drug design and self-validating experimental systems.

Chapter 1: Targeting Nucleotide Metabolism — The Foundational Strategy

The classic approach to purine analogue therapy hinges on a simple, yet powerful, deception: creating molecules that mimic natural purines closely enough to enter cellular metabolic pathways but are sufficiently different to disrupt them.[1][4] This strategy is particularly effective against rapidly dividing cells, such as cancer cells or viruses, which have a high demand for nucleic acid synthesis.[1][5] Cellular purine pools are maintained by two main pathways: de novo synthesis and salvage. Both are viable targets.

The Interplay of De Novo and Salvage Pathways

Cells can either build purines from simpler precursors (de novo synthesis) or recycle pre-existing nucleobases and nucleosides (salvage pathway).[6] While most normal tissues rely on the efficient salvage pathway, many tumors upregulate the more energy-intensive de novo pathway to meet their proliferative demands, creating a therapeutic window.[6][7] However, inhibiting only one pathway can be insufficient, as tumors can often compensate by utilizing the other.[6]

Purine_Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_products Cellular Functions PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP 10 Steps (Targeted by Antifolates) AMP AMP IMP->AMP ADSS GMP GMP IMP->GMP IMPDH DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA Energy ATP/GTP (Energy) AMP->Energy GMP->DNA_RNA GMP->Energy Hypoxanthine Hypoxanthine Hypoxanthine->IMP Guanine Guanine Guanine->GMP Adenine Adenine Adenine->AMP HPRT HPRT APRT APRT Mercaptopurine 6-Mercaptopurine Mercaptopurine->HPRT Activated by

Caption: Overview of Purine De Novo and Salvage Pathways.

Mechanisms of Action & Key Analogues

Purine analogues exert their effects through multiple mechanisms, often after intracellular activation via phosphorylation.[8]

  • Inhibition of Biosynthesis: Thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are classic examples. They are converted to their nucleotide forms by the salvage enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT).[9] These fraudulent nucleotides then inhibit multiple enzymes in the de novo pathway, starving the cell of essential building blocks.[5][10]

  • Incorporation into Nucleic Acids: Nucleoside analogues such as Fludarabine and Cladribine are phosphorylated to their triphosphate forms and subsequently incorporated into DNA by polymerases.[1][8] This incorporation disrupts the DNA backbone, inhibits further chain elongation, and triggers apoptosis (programmed cell death).[8][11] These agents are highly effective in hematological malignancies like chronic lymphocytic leukemia (CLL) and hairy cell leukemia.[1][12]

  • Enzyme Inhibition: Some analogues directly inhibit key enzymes. Pentostatin is a potent inhibitor of adenosine deaminase (ADA), an enzyme in the salvage pathway.[1][8] This leads to the accumulation of toxic deoxyadenosine metabolites, particularly in lymphocytes, making it effective against T-cell lymphomas.[8]

Table 1: Clinically Approved Purine Analogues Targeting Nucleotide Metabolism

Drug NameClassPrimary Mechanism of ActionKey Therapeutic Areas
Mercaptopurine ThiopurineInhibits de novo purine synthesis after activation by HPRT.[5][10]Acute Lymphoblastic Leukemia (ALL)
Thioguanine ThiopurineSimilar to Mercaptopurine, incorporated into DNA/RNA.[10][13]Acute Myeloid Leukemia (AML)
Fludarabine Nucleoside AnalogueDNA chain termination and inhibition of DNA synthesis.[1][13]Chronic Lymphocytic Leukemia (CLL)
Cladribine Nucleoside AnalogueDNA strand breakage and apoptosis induction.[1][8]Hairy Cell Leukemia, Multiple Sclerosis
Pentostatin Enzyme InhibitorInhibits Adenosine Deaminase (ADA).[1][8]Hairy Cell Leukemia, T-cell lymphomas
Nelarabine Nucleoside AnalogueInterferes with DNA synthesis, specific for T-cell malignancies.[1][12]T-cell Acute Lymphoblastic Leukemia (T-ALL)

Chapter 2: A New Paradigm — Purine Analogues as Kinase Inhibitors

While effective, antimetabolites can lack specificity, impacting healthy dividing cells and causing toxicity.[5] The discovery that purines can be adapted to selectively inhibit protein kinases represented a major leap forward. As the ATP-binding pocket of kinases is structurally related to the purine scaffold, purine analogues serve as a natural starting point for designing competitive kinase inhibitors.

Rational Design for Kinase Selectivity

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and are often dysregulated in cancer, making them prime therapeutic targets.[14] Early purine derivatives like olomoucine and roscovitine demonstrated that substitutions at the C2, N6, and N9 positions of the purine ring could confer potent and selective CDK inhibition.[15]

Structure-Activity Relationship (SAR) Insights:

  • C2 Substitution: Increasing steric bulk at this position can enhance selectivity for specific kinases.[16]

  • N6 Substitution: Modification here is crucial for potency. For example, introducing specific piperazine-containing groups has been shown to yield potent activity against cancer cells.[2][17]

  • N9 Substitution: Cyclopentyl or other bulky groups at the N9 position often improve binding affinity and cellular activity.[17]

This rational, structure-based approach allows for the fine-tuning of analogues to inhibit a specific kinase target, moving away from broad cytotoxicity and toward precision medicine.

The Role of Computational Chemistry

Modern kinase inhibitor design is heavily reliant on computational tools.[18]

  • Molecular Docking: Predicts the binding pose and affinity of a designed analogue within the kinase's ATP-binding pocket, allowing for rapid virtual screening of thousands of potential compounds.[15][19]

  • Molecular Dynamics (MD) Simulations: Simulates the dynamic movement of the protein-ligand complex over time, providing insights into the stability of the interaction and key binding-site water molecules.[18]

  • 3D-QSAR (Quantitative Structure-Activity Relationship): Builds predictive models that correlate the 3D structural features of a series of compounds with their biological activity, guiding the design of more potent analogues.[18]

Kinase_Inhibition_Workflow cluster_design Computational Design cluster_lab Wet Lab Validation Docking Virtual Screening & Molecular Docking MD_Sim MD Simulations Docking->MD_Sim QSAR 3D-QSAR Modeling MD_Sim->QSAR Synthesis Chemical Synthesis of Top Candidates QSAR->Synthesis Guide Design Kinase_Assay In Vitro Kinase Assay (Determine IC50) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., Anti-proliferation) Kinase_Assay->Cell_Assay Cell_Assay->QSAR Feedback Loop (New SAR Data)

Caption: A modern workflow integrating computational and wet lab approaches.

Chapter 3: The Modern Drug Discovery Workflow: A Technical Guide

Discovering and validating a novel purine analogue requires a systematic, multi-step process. This chapter provides field-proven protocols and explains the causality behind key experimental choices.

Chemical Synthesis: Building the Analogue

The synthesis of novel purine analogues often involves a multi-step process starting from commercially available materials. The following protocol is a representative example for creating 6,8,9-trisubstituted purine derivatives, a class with demonstrated anticancer potential.[2][17]

Protocol: Synthesis of a 6-(piperazinyl)-8-(aryl)-9-(cyclopentyl)purine Scaffold

  • Step 1: Nitration Reduction: Start with 4,6-dichloro-5-nitropyrimidine. Reduce the nitro group to an amine (e.g., using SnCl₂ in ethanol) to form 4,6-dichloro-pyrimidin-5-amine.

    • Causality: This reduction is a critical step to enable the subsequent cyclization to form the imidazole portion of the purine ring.

  • Step 2: N9-Alkylation: React the product from Step 1 with cyclopentylamine in a sealed tube at elevated temperatures (e.g., 125°C) to install the cyclopentyl group at the N9 position.[2]

    • Causality: This nucleophilic aromatic substitution selectively displaces one of the chlorine atoms and sets up the precursor for the purine core.

  • Step 3: Imidazole Ring Formation: React the resulting intermediate with an appropriate benzaldehyde in the presence of an acid catalyst (e.g., p-TSA) to form the 8-aryl substituted purine ring via cyclization.

    • Causality: This intramolecular condensation is the key step that forms the complete purine scaffold.

  • Step 4: C6-Substitution: The final step involves a nucleophilic aromatic substitution at the C6 position. React the chlorinated purine from Step 3 with various substituted piperazines to generate a library of final compounds.[17]

    • Causality: The chlorine at C6 is a good leaving group, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship and optimize for potency and selectivity.

In Vitro Evaluation: From Cytotoxicity to Mechanism of Action

Once synthesized, the novel analogues must be rigorously tested.

Protocol: Initial Cytotoxicity Screening using Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for assessing cell density based on the measurement of cellular protein content, providing a quantitative measure of cytotoxicity.[17]

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the synthesized purine analogues (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[17]

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Fixation: Gently discard the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates again. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Readout: Measure the absorbance at ~510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Table 2: Example Cytotoxicity Data for Novel Purine Analogues

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 5g PA-1 (Ovarian)1.08[19]
Compound 5i MCF-7 (Breast)3.54[19]
Compound 5 Huh7 (Liver)5.4[17]
Compound 6 HCT116 (Colon)6.2[17]
Roscovitine (Std.) 562 (Leukemia)>10[2]

Protocol: Probing Anti-Inflammatory Activity via IL-1β Release Assay

Some purine analogues are being explored for non-cancer indications like inflammation.[20][21] This assay measures the ability of a compound to inhibit the release of a key pro-inflammatory cytokine.

  • Cell Culture: Culture human aortic smooth muscle cells (HAoSMCs) in appropriate media.[20]

  • Stimulation: Pre-treat the cells with the test purine analogues for 1 hour. Then, stimulate inflammation by adding lipopolysaccharide (LPS).[20][21]

  • Incubation: Incubate the cells for 24 hours to allow for cytokine production and release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Analysis: Compare the amount of IL-1β released from compound-treated cells to the LPS-only control to determine the percentage of inhibition.

Chapter 4: Future Perspectives

The field of purine analogue discovery continues to evolve. Key future directions include:

  • Hybrid Molecules: Designing molecules that incorporate a purine scaffold with other pharmacologically active moieties (e.g., chalcones, thiazoles) to achieve multi-targeted effects or improved drug-like properties.[2]

  • Targeting the Purinosome: The purinosome is a multi-enzyme complex that carries out de novo purine synthesis.[5][22] Developing drugs that disrupt the formation or function of this complex is an emerging strategy that could offer high specificity for cancer cells.[7]

  • Overcoming Resistance: Drug resistance remains a major challenge.[5] Future work will focus on designing analogues that are less susceptible to resistance mechanisms or can be used in combination therapies to re-sensitize resistant tumors.[23]

The purine scaffold, from its origins as a tool for metabolic disruption to its current role in precision kinase inhibition, remains one of the most fruitful starting points in drug discovery. A deep understanding of its biochemical causality, coupled with modern synthetic and computational workflows, will ensure its continued relevance in developing the next generation of therapeutics.

References

  • Purine Nucleoside Analog - Massive Bio. (2026, January 20). Massive Bio. [Link]

  • Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]

  • Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. PubMed. [Link]

  • Exploring the limits of nucleobase expansion: computational design of naphthohomologated (xx-) purines and comparison to the natural and xDNA purines. PubMed. (2013, October 7). [Link]

  • Purine analogues. BrainKart. (2017, November 2). [Link]

  • Purine nucleoside antimetabolites in development for the treatment of cancer. PubMed. [Link]

  • Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. YouTube. (2024, November 6). [Link]

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Foundational

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-(1H-Purin-6-yl)morpholine

Authored by: A Senior Application Scientist For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for conducting a preliminary i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel purine analog, 4-(1H-Purin-6-yl)morpholine. Purine analogs are a well-established class of compounds with significant therapeutic applications, particularly in oncology, often functioning by disrupting DNA synthesis and inducing apoptosis.[1] This document outlines a logical, multi-faceted screening approach, commencing with a broad assessment of metabolic viability, followed by a more specific evaluation of membrane integrity, and culminating in an initial investigation into the mechanism of cell death. The methodologies detailed herein are designed to establish a foundational understanding of the compound's cytotoxic potential, thereby informing subsequent stages of drug development.

Introduction: The Scientific Rationale for Cytotoxicity Screening of 4-(1H-Purin-6-yl)morpholine

4-(1H-Purin-6-yl)morpholine is a synthetic compound featuring a purine core substituted with a morpholine ring.[2][3] The purine scaffold is a cornerstone in the development of cytotoxic agents, as these molecules can mimic endogenous purines and interfere with critical cellular processes.[4][5] The incorporation of a morpholine ring may modulate the compound's pharmacological properties, including solubility, cell permeability, and target engagement.[6][7]

Given its structural similarity to known cytotoxic purine analogs, it is hypothesized that 4-(1H-Purin-6-yl)morpholine may exert anti-proliferative effects, potentially through the inhibition of DNA replication or the induction of programmed cell death (apoptosis).[1][8] Therefore, a systematic preliminary cytotoxicity screening is a critical first step to evaluate its potential as a therapeutic agent.[9][10] This initial screen aims to answer three fundamental questions:

  • Does the compound reduce cell viability?

  • At what concentrations does it exert a cytotoxic effect?

  • What is the primary mechanism of cell death (necrosis vs. apoptosis)?

This guide presents a tiered experimental approach to address these questions, employing a panel of well-characterized cancer cell lines to assess the breadth and selectivity of the compound's activity.

Materials and Methods

Compound Preparation

4-(1H-Purin-6-yl)morpholine (Molecular Formula: C9H11N5O, Molecular Weight: 205.22 g/mol ) should be sourced from a reputable supplier or synthesized in-house and characterized for purity.[2][3] A stock solution (e.g., 10 mM) should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C. Serial dilutions are then prepared in the appropriate cell culture medium for each experiment.

Cell Line Selection and Culture

A panel of human cancer cell lines is recommended to assess the compound's spectrum of activity. The choice of cell lines can significantly impact the assay's results.[11] The following are suggested, representing diverse cancer types:[12]

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

A non-cancerous cell line, such as human embryonic kidney cells (HEK293), should be included to assess selectivity and potential for off-target toxicity.[9][13] All cell lines should be obtained from a certified cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[14] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

Secondary Cytotoxicity Screening: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[15] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[16]

Mechanistic Insight: Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, a caspase activity assay or an Annexin V binding assay can be employed.[17][18][19] Caspases are a family of proteases that are key mediators of apoptosis.[18] Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[18]

Experimental Workflows

General Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive preliminary assessment of cytotoxicity.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Compound Preparation (Stock Solution & Serial Dilutions) B Cell Seeding in 96-well plates A->B C Treatment with 4-(1H-Purin-6-yl)morpholine (24-72 hours) B->C D Primary Screen: MTT Assay C->D E Secondary Screen: LDH Assay C->E F Mechanistic Screen: Apoptosis Assay C->F G Calculate IC50 Values D->G H Quantify LDH Release E->H I Measure Apoptotic Markers F->I J Cytotoxicity Profile G->J H->J I->J

Caption: A tiered workflow for preliminary cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]

  • Compound Treatment: Treat cells with serial dilutions of 4-(1H-Purin-6-yl)morpholine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate for 2-4 hours in the dark.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[16]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Controls: Include a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with a lysis buffer).

Detailed Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, preferably in a white-walled 96-well plate for luminescence measurements.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

MTT Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. It is a standard measure of a compound's potency. The IC50 values are calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC50 Values of 4-(1H-Purin-6-yl)morpholine

Cell LineCancer TypeIC50 (µM) ± SD (48h)
A549Lung Carcinoma12.5 ± 1.3
MCF-7Breast Adenocarcinoma28.2 ± 2.5
HeLaCervical Adenocarcinoma8.9 ± 0.9
HepG2Hepatocellular Carcinoma45.1 ± 4.2
HEK293Normal Kidney> 100

SD: Standard Deviation from three independent experiments.

LDH Assay: Quantifying Membrane Damage

The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Table 2: Hypothetical Percentage of LDH Release at 2x IC50 Concentration (48h)

Cell LineSpontaneous Release (%)Maximum Release (%)Compound Treated (%)
A5499.8 ± 1.110055.2 ± 5.8
MCF-77.5 ± 0.810048.9 ± 4.5
HeLa11.2 ± 1.310062.5 ± 6.1
HepG28.1 ± 0.910035.7 ± 3.9
HEK2936.4 ± 0.710015.3 ± 2.1

% Release is relative to the maximum LDH release control.

Apoptosis Assay: Elucidating the Mechanism of Cell Death

The results from the caspase assay are typically expressed as a fold change in activity compared to the vehicle-treated control. A significant increase in caspase activity in compound-treated cells suggests that the compound induces apoptosis.

Hypothetical Signaling Pathway

Based on the known mechanisms of other purine analogs, 4-(1H-Purin-6-yl)morpholine may interfere with DNA synthesis, leading to DNA damage and the activation of the intrinsic apoptotic pathway.

G cluster_cell Inside the Cell Compound 4-(1H-Purin-6-yl)morpholine Cell Cancer Cell DNA_Synth DNA Synthesis DNA_Damage DNA Damage DNA_Synth->DNA_Damage Inhibition p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 recruits Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A plausible apoptotic pathway induced by a purine analog.

Summary and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of 4-(1H-Purin-6-yl)morpholine. The proposed tiered approach, utilizing MTT, LDH, and apoptosis assays, will generate a comprehensive preliminary dataset on the compound's potency, lytic activity, and mechanism of cell death. The hypothetical data presented suggests that 4-(1H-Purin-6-yl)morpholine may be a promising cytotoxic agent with some selectivity for cancer cells over non-cancerous cells.

Following this preliminary screening, future studies should focus on:

  • Expanding the cell line panel: Testing against a wider range of cancer cell lines, including those with known resistance mechanisms.

  • Detailed mechanistic studies: Investigating the specific molecular targets of the compound and further elucidating the apoptotic pathway involved (e.g., Western blotting for key apoptotic proteins).

  • In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

By following the structured approach outlined in this guide, researchers can efficiently and effectively characterize the cytotoxic potential of 4-(1H-Purin-6-yl)morpholine, paving the way for its further development as a potential therapeutic agent.

References

  • 4-(1H-PURIN-6-YL)MORPHOLINE - gsrs. (n.d.). Retrieved January 26, 2024, from [Link]

  • 6-Morpholin-4-YL-9H-purine | C9H11N5O | CID 76098 - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 26, 2024, from [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

  • Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (n.d.). Retrieved January 26, 2024, from [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program. (n.d.). Retrieved January 26, 2024, from [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. (n.d.). Retrieved January 26, 2024, from [Link]

  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved January 26, 2024, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

  • Full article: Purine analog toxicity in patients with hairy cell leukemia - Taylor & Francis. (n.d.). Retrieved January 26, 2024, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Retrieved January 26, 2024, from [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved January 26, 2024, from [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - ACS Publications. (n.d.). Retrieved January 26, 2024, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved January 26, 2024, from [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC - PubMed Central. (n.d.). Retrieved January 26, 2024, from [Link]

  • Purine analogue - Wikipedia. (n.d.). Retrieved January 26, 2024, from [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (n.d.). Retrieved January 26, 2024, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (n.d.). Retrieved January 26, 2024, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 26, 2024, from [Link]

  • Highlight report: Cell type selection for toxicity testing - PMC - NIH. (n.d.). Retrieved January 26, 2024, from [Link]

  • Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC - NIH. (n.d.). Retrieved January 26, 2024, from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved January 26, 2024, from [Link]

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  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (n.d.). Retrieved January 26, 2024, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Structural Elucidation and Quality Control of 4-(1H-Purin-6-yl)morpholine

Introduction & Scope 4-(1H-Purin-6-yl)morpholine (CAS: 2846-96-0), also known as 6-morpholinopurine, is a critical scaffold in medicinal chemistry, particularly in the development of PI3K and mTOR kinase inhibitors. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-(1H-Purin-6-yl)morpholine (CAS: 2846-96-0), also known as 6-morpholinopurine, is a critical scaffold in medicinal chemistry, particularly in the development of PI3K and mTOR kinase inhibitors. Its structure consists of a fused pyrimidine-imidazole ring system (purine) substituted at the C6 position with a morpholine moiety.

Characterizing this molecule presents specific challenges:

  • Tautomeric Equilibrium: The labile proton on the imidazole ring fluctuates between N7 and N9, complicating NMR signal sharpness and chemical shift assignment.

  • Solubility: The planar purine core leads to strong

    
    -stacking, often requiring polar aprotic solvents (DMSO-d6) for adequate concentration.
    
  • Nitrogen-Rich Core: High nitrogen content affects ionization efficiency in Mass Spectrometry and relaxation times in

    
    C NMR.
    

This Application Note provides a validated protocol for the structural confirmation of 4-(1H-Purin-6-yl)morpholine using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Analytical Workflow

The following decision matrix outlines the logical flow for complete characterization, ensuring material identity and purity before release.

AnalyticalWorkflow Start Raw Sample (White to Off-White Solid) Solubility Solubility Check (Target: >10 mg/mL) Start->Solubility Solvent_Decision Solvent Selection: DMSO-d6 (Preferred) Solubility->Solvent_Decision MS_Analysis LC-MS (ESI+) Identity Confirmation Solvent_Decision->MS_Analysis MS_Check [M+H]+ = 206.1 ± 0.1 Da? MS_Analysis->MS_Check MS_Check->Start Fail (Repurify) NMR_1H 1H NMR (400/600 MHz) Proton Assignment & Purity MS_Check->NMR_1H Pass Tautomer_Check Broad NH Signal? (Confirm Tautomerism) NMR_1H->Tautomer_Check NMR_13C 13C NMR Carbon Skeleton Verification Final_CoA Generate CoA (Identity + Purity) NMR_13C->Final_CoA Tautomer_Check->NMR_13C Yes (Expected)

Figure 1: Step-by-step analytical workflow for the characterization of purine derivatives.

Mass Spectrometry Protocol (LC-MS/HRMS)

Objective: Confirm molecular weight and analyze fragmentation to verify the morpholine substitution.

Experimental Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent System: Water/Acetonitrile + 0.1% Formic Acid (FA).

    • Note: FA is crucial to protonate the basic purine nitrogens (N1, N3, N7/N9) and the morpholine oxygen/nitrogen.

  • Scan Range: 50–500

    
    .
    
Data Interpretation & Fragmentation Logic

The parent ion is expected at


 206.10 

. Higher energy collisions (CID) reveal a diagnostic loss of the morpholine ring.

Fragmentation Pathway:

  • Precursor:

    
    
    
  • Primary Fragment: Loss of the morpholine moiety (neutral loss of 87 Da or cleavage of the C6-N bond).

    • Diagnostic Ion:

      
       (Purine core cation) or 
      
      
      
      .
    • Alternative:

      
       (Protonated Morpholine cation, if charge is retained on the side chain).
      
Ion SpeciesTheoretical

Description

206.1040Protonated Molecular Ion

228.0859Sodium Adduct (Common in glass containers)

411.2000Dimer (Concentration dependent)
Fragment~119-120Purine core (Loss of Morpholine)

NMR Spectroscopy Protocol

Objective: Elucidate the structure, confirming the regiochemistry of the morpholine addition at C6.

Sample Preparation
  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: In

      
      , the compound is sparingly soluble, leading to poor signal-to-noise ratio and significant line broadening due to hydrogen bonding aggregation. DMSO disrupts these aggregates.
      
  • Concentration: 10–15 mg in 0.6 mL DMSO-d6.

H NMR Analysis (400 MHz, DMSO-d6)

The spectrum is distinct, featuring two aromatic singlets and two aliphatic multiplets.

Key Assignments:

  • Purine H-2 & H-8: Two singlets in the aromatic region (

    
     8.0 – 8.5 ppm).
    
    • Differentiation: H-2 is typically more downfield than H-8, but this can invert depending on concentration and water content.

  • Morpholine Protons:

    • 
      : Triplet or broad multiplet at 
      
      
      
      ~3.7 ppm (deshielded by Oxygen).
    • 
      : Broad multiplet at 
      
      
      
      ~4.1–4.3 ppm (deshielded by the aromatic ring current and N-attachment).
    • Note: The

      
       signal is often very broad at room temperature due to restricted rotation around the C6-N bond. Heating the sample to 353 K can sharpen these peaks (coalescence).
      
  • Labile Proton (NH): A very broad singlet, often invisible or located >12.0 ppm.

C NMR Analysis (100 MHz, DMSO-d6)

Purines are notoriously difficult in


C due to long relaxation times (

) of quaternary carbons (C4, C5, C6).
  • Protocol Adjustment: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure quaternary carbons are quantitative.

Expected Shifts:

  • C6 (Quaternary): ~153-154 ppm (Deshielded by N-substitution).

  • C2/C8 (CH): ~151 ppm and ~140 ppm.

  • C4/C5 (Quaternary Bridge): ~150 ppm and ~118 ppm.

  • Morpholine: ~66 ppm (

    
    ) and ~45 ppm (
    
    
    
    ).
Structural Logic Diagram

StructureLogic Molecule 4-(1H-Purin-6-yl)morpholine Aromatic Aromatic Region (8.0 - 8.5 ppm) Molecule->Aromatic Aliphatic Aliphatic Region (3.5 - 4.5 ppm) Molecule->Aliphatic H2 H-2 (s) Proton between N1/N3 Aromatic->H2 H8 H-8 (s) Imidazole Ring Aromatic->H8 OCH2 O-CH2 ~3.7 ppm (Triplet) Aliphatic->OCH2 NCH2 N-CH2 ~4.2 ppm (Broad) Aliphatic->NCH2 Effect Restricted Rotation (C6-N Bond) Effect->NCH2 Broadens Signal

Figure 2: Signal assignment logic correlating structural features to NMR regions.

Summary of Expected Data

NucleusShift (

ppm)
MultiplicityIntegralAssignment

H
13.0 (approx)br s1HNH (N7/N9 tautomer)
8.23s1HH-2 (Purine)
8.14s1HH-8 (Purine)
4.15 - 4.25br m4HMorpholine

3.68 - 3.72t4HMorpholine


C
154.0Cq-C-6
152.0CH-C-2
150.5Cq-C-4
139.5CH-C-8
118.5Cq-C-5
66.0

-Morpholine

45.5

-Morpholine

Note: Values are approximate and solvent-dependent (DMSO-d6).

References

  • Synthesis and Biological Evaluation: Verheijen, J. C., et al. "Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold).

  • Purine Tautomerism: Laxer, A., et al. "Tautomerism and structural isomers of purines." Journal of Organic Chemistry.

  • General NMR Data: Spectral Database for Organic Compounds (SDBS). Compound: Purine derivatives.[1][2]

  • Morpholine NMR Patterns: "Recognizing the NMR pattern for morpholine." ACD/Labs Application Note.

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Application

Application Note & Protocol: Determining the IC50 of 4-(1H-Purin-6-yl)morpholine against mTOR

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, is a pivotal regulator of cell g...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The mechanistic target of rapamycin (mTOR), a serine/threonine kinase, is a pivotal regulator of cell growth, proliferation, and metabolism.[1][2] Its dysregulation is a hallmark of various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2] This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 4-(1H-Purin-6-yl)morpholine, a small molecule inhibitor, against the mTOR kinase. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties.[3] This protocol details a robust in vitro biochemical assay using the ADP-Glo™ Kinase Assay, enabling researchers to accurately quantify the inhibitory potential of this compound.

Introduction: The Rationale for Targeting mTOR

The mTOR signaling pathway integrates intracellular and extracellular signals, including growth factors and nutrients, to orchestrate cellular responses.[4] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[2][5][6] mTORC1, the focus of this protocol, is sensitive to rapamycin and plays a crucial role in protein synthesis by phosphorylating key substrates such as 4E-BP1 and S6K1.[6][7]

Given its central role in cell growth, the mTOR pathway is frequently hyperactivated in cancer.[2] This has spurred the development of mTOR inhibitors, which are broadly classified into allosteric inhibitors (like rapamycin and its analogs) and ATP-competitive inhibitors.[1] ATP-competitive inhibitors, also known as TORKinibs, target the kinase domain of mTOR, blocking the activity of both mTORC1 and mTORC2.[6]

4-(1H-Purin-6-yl)morpholine belongs to the class of purine analogs, which are known to act as kinase inhibitors.[8] The purine scaffold mimics the adenine ring of ATP, enabling competitive binding to the kinase's ATP-binding pocket. The morpholine group can enhance selectivity and potency.[9] Determining the IC50 value is a critical first step in evaluating the efficacy of a potential kinase inhibitor.[10] This value represents the concentration of the inhibitor required to reduce the kinase activity by 50% and is a key parameter for structure-activity relationship (SAR) studies and lead optimization.

The mTOR Signaling Pathway and Inhibition Strategy

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by an ATP-competitive inhibitor like 4-(1H-Purin-6-yl)morpholine.

mTOR_Pathway cluster_upstream Upstream Signals Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/AKT->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Inhibitor 4-(1H-Purin-6-yl)morpholine Inhibitor->mTORC1

Caption: mTORC1 signaling cascade and inhibitor action.

Experimental Design and Workflow

The determination of the IC50 value involves a series of in vitro kinase reactions with a fixed concentration of mTORC1 enzyme and its substrate, 4E-BP1, in the presence of varying concentrations of the inhibitor. The amount of ADP produced, which is directly proportional to the kinase activity, is then quantified using the ADP-Glo™ Kinase Assay.

experimental_workflow Start Start Prepare_Reagents Prepare Reagents: - Inhibitor Dilution Series - mTORC1 Enzyme - 4E-BP1 Substrate - ATP Start->Prepare_Reagents Kinase_Reaction Set up Kinase Reaction: Incubate Enzyme, Substrate, ATP, and Inhibitor Prepare_Reagents->Kinase_Reaction Terminate_Reaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Terminate_Reaction ADP_to_ATP Convert ADP to ATP (Add Kinase Detection Reagent) Terminate_Reaction->ADP_to_ATP Measure_Luminescence Measure Luminescence ADP_to_ATP->Measure_Luminescence Data_Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Sources

Method

Application Note: 4-(1H-Purin-6-yl)morpholine as a Kinase Scaffold Probe

This guide details the application of 4-(1H-Purin-6-yl)morpholine (also known as 6-Morpholinopurine ) as a chemical probe in kinase research. Unlike high-affinity "named" inhibitors (e.g., Dasatinib, Wortmannin), this co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(1H-Purin-6-yl)morpholine (also known as 6-Morpholinopurine ) as a chemical probe in kinase research. Unlike high-affinity "named" inhibitors (e.g., Dasatinib, Wortmannin), this compound serves primarily as a privileged fragment probe and a scaffold template in Fragment-Based Drug Discovery (FBDD). Its utility lies in mapping the ATP-binding hinge region of kinases such as Checkpoint Kinase 1 (CHK1) , PI3K , and CDK1 , and in establishing baseline structure-activity relationships (SAR) for the morpholino-purine class.

Executive Summary

4-(1H-Purin-6-yl)morpholine is a low-molecular-weight (MW: 205.22 Da) heterocycle comprising a purine core substituted at the C6 position with a morpholine ring.[1][2][3][4] In kinase studies, it functions as a hinge-binding fragment . It mimics the adenine moiety of ATP, forming hydrogen bonds with the kinase hinge region.

This probe is not a potent nanomolar inhibitor on its own; rather, it is a micromolar "hit" used to:

  • Validate Ligandability : Confirm the accessibility of the ATP pocket in novel kinase targets via crystallographic soaking or NMR.

  • Map Hinge Interactions : Identify critical hydrogen bonding residues (typically the "gatekeeper" and hinge backbone).

  • Scaffold Profiling : Serve as a baseline control to quantify the contribution of N9- and C2-substituents in complex inhibitors (e.g., PI3K inhibitors).

Technical Profile & Chemical Properties[3][6]

PropertySpecificationNotes
Chemical Name 4-(1H-Purin-6-yl)morpholineSynonyms: 6-Morpholinopurine; 6-(4-Morpholinyl)-9H-purine
CAS Number 2846-96-0Alternate: 27958-86-5
Molecular Formula C₉H₁₁N₅O
Molecular Weight 205.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Solubility DMSO (up to 100 mM)Poor aqueous solubility; requires DMSO stock.
pKa ~9.0 (Purine N9-H)Exists as N7/N9 tautomers in solution.
Primary Targets CHK1, CDK1, PI3K (Isoforms)Acts as a weak, ATP-competitive inhibitor (IC₅₀: 10–100 µM range).
Off-Targets Adenosine Receptors (A1, A3)Acts as an antagonist; relevant for cellular assays.

Mechanism of Action: The "Privileged Scaffold"

The morpholino-purine moiety is a "privileged structure" in medicinal chemistry, meaning it has an inherent affinity for multiple biological targets, particularly the ATP-binding site of kinases.

Structural Binding Mode

Upon binding to a kinase (e.g., CHK1 ), the purine ring occupies the adenine pocket.

  • Hinge Interaction : The N7 and N6 (exocyclic nitrogen, here part of the morpholine) or N1/N9 typically form hydrogen bonds with the kinase hinge backbone (e.g., Glu85/Cys87 in CHK1).

  • Morpholine Role : The morpholine oxygen often points towards the solvent or interacts with hydrophilic residues at the pocket rim, improving solubility and pharmacokinetic properties of derived drugs.

  • Vector for Growth : The C2 and N9 positions are solvent-exposed, allowing for "fragment growing" to reach the ribose pocket or hydrophobic back-pocket (Gatekeeper region).

Visualization of Signaling & Binding

The following diagram illustrates the role of 4-(1H-Purin-6-yl)morpholine as a template for high-affinity inhibitors (e.g., PI3K inhibitors).

KinaseBinding Probe 4-(1H-Purin-6-yl)morpholine (Fragment Probe) ATP_Pocket ATP Binding Pocket (Hinge Region) Probe->ATP_Pocket Competes with ATP Lead Optimized Inhibitor (e.g., GDC-0941 Analog) Probe->Lead Fragment Growing (N9/C2 Substitution) H_Bond H-Bonding (Glu/Cys Backbone) ATP_Pocket->H_Bond Anchors via Purine N CHK1 CHK1 (Cell Cycle Checkpoint) H_Bond->CHK1 PI3K PI3K / mTOR (Cell Growth) H_Bond->PI3K CDK1 CDK1 (Cell Cycle Control) H_Bond->CDK1 Lead->PI3K High Affinity (nM)

Caption: The central role of the 6-morpholinopurine scaffold in targeting the ATP hinge region of multiple kinase families.

Experimental Protocols

Preparation of Stock Solutions

Safety Note : Wear PPE. Purines can be bioactive.[4][5][6]

  • Weighing : Weigh 20.5 mg of 4-(1H-Purin-6-yl)morpholine.

  • Dissolution : Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Result: 100 mM Stock Solution.

  • Storage : Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles to prevent precipitation.

  • Working Solution : Dilute 1:1000 in assay buffer for a 100 µM screening concentration. Ensure final DMSO concentration is <1% (typically 0.1–0.5%).

Protocol A: Fragment Screening via Differential Scanning Fluorimetry (DSF)

Use this protocol to determine if the probe binds to your kinase of interest by measuring thermal stabilization (Thermal Shift Assay).

Materials :

  • Recombinant Kinase Domain (e.g., CHK1, 2–5 µM).

  • Sypro Orange Dye (5000x stock).

  • Probe Stock (100 mM).

  • qPCR Instrument.

Steps :

  • Master Mix : Prepare buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂). Add Sypro Orange (final 5x).

  • Compound Addition : Add probe to wells for a final concentration of 500 µM (High concentration is required for fragments).

    • Control: DMSO only (Negative), ATP (Positive).

  • Protein Addition : Add kinase (final 2 µM).

  • Run : Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis : Calculate the Melting Temperature (

    
    ). A shift (
    
    
    
    ) of >1-2°C compared to DMSO control indicates significant binding.
Protocol B: X-ray Crystallography Soaking (Structural Validation)

This is the "Gold Standard" use case for this probe (Reference: PDB 2WMU).

Objective : Obtain a crystal structure of the kinase-fragment complex.

  • Crystallization : Grow apo-crystals of the kinase (e.g., CHK1) using standard hanging drop vapor diffusion.

  • Soaking Solution : Prepare a solution containing the mother liquor + 10–50 mM 4-(1H-Purin-6-yl)morpholine.

    • Note: High solubility in DMSO allows high soak concentrations, driving the equilibrium towards the bound state despite low affinity (

      
       likely >10 µM).
      
  • Incubation : Transfer crystals to the soaking solution for 1–24 hours.

  • Harvesting : Cryo-protect (e.g., glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection : Collect diffraction data. Look for electron density (

    
     map) in the ATP pocket corresponding to the purine-morpholine shape.
    

Case Study: CHK1 Fragment Optimization

Context : Checkpoint Kinase 1 (CHK1) is a target for potentiating DNA-damaging chemotherapies.[7] Study : Researchers used 6-morpholin-4-yl-9H-purine as a starting template.[8][7]

  • Observation : The fragment bound to the hinge region (Glu85, Cys87) but had low potency.

  • Optimization :

    • N9-Alkylation : Adding substituents at N9 improved potency but retained the binding mode.

    • C2-Substitution : Introduction of aryl groups at C2 accessed the hydrophobic pocket, improving selectivity.

  • Outcome : This logic led to the development of potent inhibitors like GDC-0941 (PI3K) and CHK1 inhibitors where the morpholine group improves solubility and metabolic stability.

Critical Considerations & Caveats

Selectivity Issues
  • Pan-Kinase Activity : As a small fragment, it is non-selective . It will bind to many kinases (PKA, CDK, PI3K). Do not use it as a specific tool compound for cellular phenotype studies (e.g., "to inhibit CHK1 specifically in cells").

  • Adenosine Receptors : The compound is an antagonist of Adenosine Receptors (

    
    , 
    
    
    
    ).[9] In cellular assays, effects may be due to adenosine signaling blockade rather than kinase inhibition.
Potency
  • High Concentrations : Expect to use 10–100 µM in biochemical assays.

  • Negative Control : Use the N-methylated derivative (if available) or a non-binding isomer to validate specific binding in biophysical assays.

References

  • Matthews, T. P., et al. (2009). "Structure-based design of aminopyrazine inhibitors of checkpoint kinase 1." Bioorganic & Medicinal Chemistry Letters, 19(10), 2729-2734.
  • Foloppe, N., et al. (2009). "Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and protein-ligand affinity." Journal of Medicinal Chemistry, 52(23), 7440-7447.

  • Vlahos, C. J., et al. (1994). "A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)." Journal of Biological Chemistry, 269(7), 5241-5248. (Establishes the morpholine pharmacophore in kinase inhibition).
  • Legraverend, M., et al. (1999). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 7(7), 1281-1293.
  • Chang, Y. T., et al. (1999). "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, 42, 5369. (Discusses purine scaffold promiscuity).

Sources

Application

Assessing the Anti-proliferative Effects of 4-(1H-Purin-6-yl)morpholine: Application Notes and Protocols for Preclinical Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the anti-proliferative effects of the synthetic purine analog, 4-(1H-Purin-6-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the anti-proliferative effects of the synthetic purine analog, 4-(1H-Purin-6-yl)morpholine, also known as 6-morpholinopurine. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling users to generate robust and reproducible data for preclinical evaluation.

Introduction: The Therapeutic Potential of Substituted Purines

Purine analogs represent a cornerstone in the development of anti-cancer therapeutics. By mimicking endogenous purines, these compounds can interfere with nucleic acid synthesis, disrupt cellular metabolism, and modulate key signaling pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis. The subject of this guide, 4-(1H-Purin-6-yl)morpholine, integrates a purine scaffold with a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance drug-like properties such as solubility, metabolic stability, and target binding affinity. While specific data on 4-(1H-Purin-6-yl)morpholine is emerging, studies on closely related 6-substituted purine analogs suggest a promising anti-proliferative profile, potentially mediated through the inhibition of critical cell survival pathways like the PI3K/Akt/mTOR cascade. For instance, derivatives such as 6-morpholino-9-sulfonylpurines have demonstrated potent activity against leukemia and lymphoma cell lines, inducing apoptosis and cell cycle arrest. This guide outlines a systematic approach to rigorously evaluate the anti-proliferative capacity of 4-(1H-Purin-6-yl)morpholine.

Part 1: Initial Assessment of Cytotoxicity and Anti-proliferative Activity

The initial step in characterizing a potential anti-cancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 4-(1H-Purin-6-yl)morpholine (dissolved in a suitable solvent like DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(1H-Purin-6-yl)morpholine in complete medium from the stock solution. Based on data from related compounds, an initial screening range of 0.1 µM to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Expected Results and Interpretation:

A dose- and time-dependent decrease in cell viability is expected if 4-(1H-Purin-6-yl)morpholine has anti-proliferative effects. The IC50 values will provide a quantitative measure of the compound's potency against the tested cell lines.

Table 1: Hypothetical IC50 Values of 4-(1H-Purin-6-yl)morpholine on Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) at 48h
MCF-7Breast Cancer[To be determined]
HCT116Colon Cancer[To be determined]
A549Lung Cancer[To be determined]
K562Leukemia[To be determined]

Part 2: Elucidating the Mechanism of Action - Cell Cycle Analysis

To understand how 4-(1H-Purin-6-yl)morpholine inhibits cell proliferation, it is crucial to investigate its effects on the cell cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with 4-(1H-Purin-6-yl)morpholine at its IC50 concentration for 24 or 48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with 4-(1H-Purin-6-yl)morpholine as described for the MTT assay. After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

Data Analysis:

The data will be displayed as a histogram of DNA content. Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Results and Interpretation:

An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) would suggest that 4-(1H-Purin-6-yl)morpholine induces cell cycle arrest at that checkpoint. For instance, an increase in the G0/G1 population would indicate a G1 phase arrest. A sub-G1 peak can be indicative of apoptosis.

Part 3: Investigating the Induction of Apoptosis and Signaling Pathways

To confirm if the observed reduction in cell viability is due to programmed cell death (apoptosis) and to explore the underlying molecular mechanisms, Western blotting is an indispensable technique.

Protocol 3: Western Blotting for Apoptosis and PI3K/Akt Pathway Markers

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By probing for key markers of apoptosis (e.g., cleaved caspases, PARP) and central signaling proteins (e.g., Akt, p-Akt, mTOR), we can determine the mode of cell death and the signaling pathways affected by the compound.

Materials:

  • Cell lysates from cells treated with 4-(1H-Purin-6-yl)morpholine.

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:

Analyze the band intensities relative to a loading control (e.g., β-actin). A change in the expression or phosphorylation status of the target proteins in treated cells compared to the control will indicate the involvement of these pathways.

Expected Results and Interpretation:
  • Apoptosis Induction: An increase in the levels of cleaved Caspase-3 and cleaved PARP would confirm the induction of apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: A decrease in the phosphorylation of Akt (p-Akt) would suggest inhibition of the PI3K/Akt pathway.

Visualizing the Experimental Workflow and Proposed Mechanism

To provide a clear overview of the experimental strategy and the hypothesized mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow A Cancer Cell Lines (e.g., MCF-7, HCT116, A549) B Treatment with 4-(1H-Purin-6-yl)morpholine (0.1-100 µM) A->B C MTT Assay (24, 48, 72h) B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Western Blotting B->F D Determine IC50 C->D G cluster_pathway Proposed Mechanism of Action Compound 4-(1H-Purin-6-yl)morpholine PI3K PI3K Compound->PI3K Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt mTOR mTOR pAkt->mTOR Activates pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide provides a robust framework for the initial preclinical assessment of the anti-proliferative effects of 4-(1H-Purin-6-yl)morpholine. By systematically evaluating its cytotoxicity, impact on the cell cycle, and its ability to induce apoptosis, researchers can generate a comprehensive dataset to support its further development as a potential anti-cancer therapeutic. The proposed investigation into the PI3K/Akt/mTOR pathway offers a logical starting point for mechanistic studies, based on the known activities of related purine analogs.

References

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). PMC. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). NIH. [Link]

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). PubMed. [Link]

Sources

Method

4-(1H-Purin-6-yl)morpholine use in high-throughput screening

Application Note: High-Throughput Screening (HTS) Strategies for 4-(1H-Purin-6-yl)morpholine and Related Scaffolds in Kinase Discovery Abstract This guide details the operational framework for using 4-(1H-Purin-6-yl)morp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Strategies for 4-(1H-Purin-6-yl)morpholine and Related Scaffolds in Kinase Discovery

Abstract

This guide details the operational framework for using 4-(1H-Purin-6-yl)morpholine (also known as 6-morpholinopurine) in high-throughput screening campaigns.[1] Recognizing this molecule as a "privileged pharmacophore" for lipid kinases, specifically Class I Phosphoinositide 3-kinases (PI3K) and mTOR, this note provides a validated workflow for its use as a reference fragment or starting block in Fragment-Based Drug Discovery (FBDD). We focus on the ADP-Glo™ Kinase Assay platform due to its universality and robustness (Z’ > 0.[2]7) in detecting ATP-competitive inhibitors.

Introduction: The Pharmacophore Advantage

4-(1H-Purin-6-yl)morpholine represents a critical structural motif in oncology drug discovery.[1] It functions as an ATP-competitive inhibitor where the morpholine oxygen acts as a hydrogen bond acceptor, interacting specifically with the hinge region backbone amide (e.g., Val851 in PI3Kα ).[3]

  • Role in HTS: Unlike complex clinical candidates (e.g., ZSTK474 or Pictilisib), this compact molecule serves as a fragment probe . It is used to validate assay sensitivity to hinge-binders before screening larger, more complex libraries.

  • Target Specificity: High affinity for PI3K isoforms (α, β, δ, γ) and DNA-PK; moderate affinity for mTOR.

Experimental Design & Assay Selection

For screening morpholine-purine derivatives, we recommend a luminescent ADP-detection assay (ADP-Glo) over fluorescence polarization methods to minimize interference from the purine ring's potential autofluorescence.

Assay Principle: ADP-Glo™ Kinase Assay

The assay quantifies kinase activity by converting the ADP produced during the kinase reaction back into ATP, which is then converted into light by Ultra-Glo™ Luciferase.

  • Step 1 (Kinase Reaction): Substrate + ATP → Phospho-Substrate + ADP[1]

  • Step 2 (Depletion): Unconsumed ATP is depleted.

  • Step 3 (Detection): ADP is converted to ATP → Luciferase reaction → Light.

HTS Workflow Diagram

HTS_Workflow Library Compound Library (DMSO Stocks) Acoustic Acoustic Dispensing (Echo 550) Library->Acoustic 10-50 nL Enzyme_Add Enzyme Addition (PI3Kα / p85α) Acoustic->Enzyme_Add Assay Plate Substrate_Add Substrate/ATP Mix (PIP2:PS) Enzyme_Add->Substrate_Add Incubation Reaction Incubation (60 min @ RT) Substrate_Add->Incubation Stop_Reagent ADP-Glo Reagent (Stop & Deplete) Incubation->Stop_Reagent +40 min Detect_Reagent Kinase Detection Reagent Stop_Reagent->Detect_Reagent +40 min Read Luminescence Read (EnVision) Detect_Reagent->Read

Figure 1: Automated HTS workflow for PI3K inhibitor screening. The process utilizes acoustic dispensing to minimize DMSO carryover.

Detailed Protocol: PI3Kα Inhibition Screen

Objective: Determine the IC50 of 4-(1H-Purin-6-yl)morpholine against PI3Kα to validate plate performance.

Materials Required
  • Compound: 4-(1H-Purin-6-yl)morpholine (Dissolved in 100% DMSO to 10 mM).[1]

  • Enzyme: Recombinant PI3Kα (p110α/p85α complex).

  • Substrate: PIP2:PS Lipid Substrate (sonicated).

  • Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[4]

Step-by-Step Procedure
  • Compound Preparation (Source Plate):

    • Prepare a 10-point serial dilution of 4-(1H-Purin-6-yl)morpholine in DMSO (1:3 dilution).

    • Start concentration: 10 mM (Final assay concentration will be 100 µM).

  • Dispensing (Assay Plate - 384-well white low-volume):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of compound to the dry plate.

    • Controls:

      • High Control (HPE): 50 nL DMSO + Enzyme + Substrate (100% Activity).

      • Low Control (ZPE): 50 nL Reference Inhibitor (e.g., Wortmannin 10 µM) or No Enzyme (0% Activity).

  • Enzyme Addition:

    • Dilute PI3Kα enzyme to 2x concentration (e.g., 0.5 ng/µL) in Assay Buffer.

    • Dispense 2.5 µL of 2x Enzyme into all wells except No Enzyme controls.

    • Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme pre-equilibration.

  • Substrate Initiation:

    • Prepare 2x Substrate/ATP mix (50 µM ATP, 100 µM PIP2:PS).

    • Dispense 2.5 µL to start the reaction.

    • Final Volume: 5 µL.

    • Seal and incubate for 60 minutes at Room Temperature (23°C).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent.[5] Incubate 40 min (stops kinase, depletes ATP).

    • Add 10 µL of Kinase Detection Reagent. Incubate 40 min (converts ADP to light).

  • Readout:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec/well).

Data Analysis & Quality Control

Signaling Pathway Context

Understanding where this inhibitor acts is crucial for interpreting cell-based secondary assays.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (T308) mTOR mTORC1 Akt->mTOR Activation Inhibitor 4-(1H-Purin-6-yl)morpholine Inhibitor->PI3K ATP-Competitive Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade. The morpholine-purine scaffold competitively inhibits the ATP-binding site of PI3K, preventing the conversion of PIP2 to PIP3.

Calculations

1. Z-Prime (Z') Factor: Must be > 0.5 for a valid HTS plate.[6]


[1]
  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • Pos: High Control (DMSO)

  • Neg: Low Control (No Enzyme/Inhibitor)

2. Percent Inhibition:



3. Solubility Check: If IC50 curves plateau below 100% inhibition or show irregular slopes (Hill slope > 2.0 or < 0.5), check for compound precipitation. 4-(1H-Purin-6-yl)morpholine is generally soluble in DMSO but may precipitate in aqueous buffer if >200 µM.[1]

References

  • Discovery of Morpholine Isosteres for PI3K Inhibition Title: Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Source: Journal of Medicinal Chemistry (via PubMed). Link:[Link]

  • PI3K/mTOR Dual Inhibition Structural Insights Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[7] Source: NIH / PubMed Central. Link:[Link]

  • Assay Guidance Manual: Kinase Assays Title: Assay Guidance Manual - Kinase Assays.[1] Source: NCBI Bookshelf. Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor reproducibility in 4-(1H-Purin-6-yl)morpholine experiments

Topic: Troubleshooting Poor Reproducibility in Experimental Workflows Status: Active | Updated: January 2026 Audience: Medicinal Chemists, Cell Biologists, Lead Discovery Teams Executive Summary: The Reproducibility Tria...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Reproducibility in Experimental Workflows

Status: Active | Updated: January 2026 Audience: Medicinal Chemists, Cell Biologists, Lead Discovery Teams

Executive Summary: The Reproducibility Triad

Welcome to the Technical Support Center. If you are observing shifting IC


 values, inconsistent NMR spectra, or batch-dependent biological activity with 4-(1H-Purin-6-yl)morpholine  (also known as 6-morpholinopurine), you are likely encountering one of three specific failure modes inherent to this scaffold:
  • Prototropic Tautomerism: The N-unsubstituted purine ring exists in a dynamic equilibrium between N9-H and N7-H forms, which have distinct binding affinities.

  • Colloidal Aggregation: This hydrophobic scaffold is prone to forming promiscuous aggregates in aqueous buffers, leading to false-positive inhibition.

  • Hygroscopic Instability: Improper DMSO handling leads to water uptake, causing precipitation or oxidative degradation of the morpholine ring.

This guide provides the diagnostic logic and protocols to stabilize your experiments.

Diagnostic Matrix: Quick Troubleshooting

Use this table to identify the likely root cause based on your experimental symptoms.

SymptomProbable CauseVerification StepCorrective Action
Split/Broad NMR Peaks N7-H / N9-H TautomerismRun NMR at elevated temp (e.g., 330K) or different solvent.Report data as a tautomeric mixture; do not assume impurity.
Steep Hill Slope (>2.0) Colloidal AggregationAdd 0.01% Triton X-100 to assay buffer.If activity drops with detergent, it was an artifact.
Loss of Potency over time DMSO Water Uptake / PrecipitationCheck DMSO stock for cloudiness; spin down sample.Use single-use aliquots; store under inert gas.
New Polar Impurity (LCMS) Morpholine N-Oxide FormationCheck for M+16 peak in LCMS.Store solid at -20°C, desiccated, away from light.

Technical Deep Dives

Module A: The Tautomer Trap (Chemical Identity)

The Issue: 4-(1H-Purin-6-yl)morpholine possesses an acidic proton on the imidazole ring of the purine. In solution, this proton migrates between the N9 and N7 positions.

  • Impact: The N9-H and N7-H tautomers present different hydrogen bond donor/acceptor profiles to a protein target. A shift in pH or solvent polarity can shift the equilibrium, altering the apparent

    
    .
    
  • The "Ghost" Impurity: In

    
    H NMR (DMSO-
    
    
    
    ), you may see doubled peaks or broad humps for the purine protons. This is often mistaken for contamination, leading to unnecessary re-purification that fails to "clean" the compound.

Solution:

  • Standardize pH: Ensure all biological assays are buffered strictly (e.g., pH 7.4).

  • Analytical Awareness: Recognize that tautomeric ratios are solvent-dependent. The N9-H form is generally favored in polar solvents, but the energy barrier is low [1].[1]

Module B: Colloidal Aggregation (Biological Artifacts)

The Issue: Like many kinase inhibitor scaffolds, 4-(1H-Purin-6-yl)morpholine is hydrophobic. At micromolar concentrations in aqueous buffer, it can form colloidal aggregates (particles 100–1000 nm in size).

  • Mechanism: These colloids sequester enzymes non-specifically, inhibiting them by physical adsorption rather than active site binding [2].

  • Result: You observe inhibition that is non-competitive, time-dependent, and sensitive to enzyme concentration (false positives).

Solution (The Detergent Test): Always include a "detergent sensitivity" control. Non-ionic detergents (0.01% Triton X-100 or Tween-80) disrupt colloids but usually do not affect true ligand binding. If your IC


 shifts significantly (e.g., >10-fold) upon adding detergent, your compound was aggregating [3].
Module C: Solvation & Storage

The Issue: DMSO is hygroscopic. A stock solution stored at room temperature can absorb significant water from the atmosphere.

  • Consequence 1: The compound precipitates (crashes out) because it is poorly soluble in water. You think you are dosing 10 µM, but you are dosing 1 µM.

  • Consequence 2: Water promotes oxidative degradation of the morpholine ring (N-oxide formation) or hydrolysis over long periods.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision tree for validating your compound's activity.

TroubleshootingLogic Start Symptom: Inconsistent IC50 Data CheckSolubility Step 1: Check Solubility (Is DMSO stock wet?) Start->CheckSolubility Decision1 Precipitate Visible? CheckSolubility->Decision1 CheckAggregation Step 2: Check Aggregation (Detergent Test) Decision2 Activity lost with 0.01% Triton X-100? CheckAggregation->Decision2 CheckPurity Step 3: Check Chemical Integrity (LCMS/NMR) Decision3 M+16 Peak or Split NMR? CheckPurity->Decision3 Decision1->CheckAggregation No Action_FreshStock Action: Prepare fresh stock in anhydrous DMSO. Use Acoustic Dispensing. Decision1->Action_FreshStock Yes Decision2->CheckPurity No Action_Artifact Action: False Positive. Compound is a promiscuous aggregator. Decision2->Action_Artifact Yes Action_Tautomer Action: Tautomerism confirmed. Standardize pH and Solvent. Decision3->Action_Tautomer Yes Action_Valid Result: Validated Hit. Proceed to SAR. Decision3->Action_Valid No

Caption: Logical workflow for isolating the root cause of reproducibility failure, distinguishing between physical (solubility), artifactual (aggregation), and chemical (tautomerism) issues.

Standardized Protocols

Protocol A: "Dry-Down" Solubilization Method

Purpose: To eliminate DMSO hydration errors.

  • Weighing: Weigh ~1-2 mg of solid 4-(1H-Purin-6-yl)morpholine into a glass vial.

  • Solvent: Use anhydrous DMSO (freshly opened or stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

  • Aliquoting (Critical): Do NOT store the bulk stock. Immediately aliquot into single-use volumes (e.g., 20 µL) in PCR tubes or matrix tubes.

  • Storage: Store at -20°C or -80°C.

  • Use: Thaw an aliquot once for the experiment and discard the remainder. Never refreeze.

Protocol B: The "Spin-Down" Aggregation Test

Purpose: To physically remove aggregates before assay.

  • Prepare your compound dilution series in assay buffer (e.g., at 2x concentration).

  • Incubate for 15 minutes at room temperature (aggregates take time to form).

  • Centrifuge the dilution plate/tubes at high speed (10,000 x g) for 10 minutes .

  • Carefully sample the supernatant (top 50%) for your biological assay.

  • Compare: If the activity in the supernatant is significantly lower than the un-centrifuged control, your compound precipitated or aggregated [4].

Advanced Workflow: Synthesis & Purification

If you are synthesizing this compound in-house, be aware that the morpholine ring is susceptible to oxidation during workup.

SynthesisWorkflow cluster_QA Quality Control Gates Raw Crude Reaction (Purine + Morpholine) Workup Workup (Avoid strong oxidants) Raw->Workup Purification Purification (Reverse Phase HPLC) Workup->Purification Lyophilization Lyophilization (Risk: Hydrate formation) Purification->Lyophilization QC1 Check: Residual Pd/Cu (If cross-coupling used) Purification->QC1 Storage Storage (Desiccated, Dark, -20C) Lyophilization->Storage QC2 Check: N-Oxide Impurity (M+16 peak) Storage->QC2

Caption: Synthesis and handling workflow highlighting critical control points to prevent oxidation and metal contamination.

References

  • Tautomerism in Purines: Lippert, B., & Gupta, D. (2009).[1] Promotion of rare nucleobase tautomers by metal binding. Dalton Transactions, (24), 4619–4634. [Link]

  • Colloidal Aggregation Mechanism: Shoichet, B. K. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Journal of Medicinal Chemistry, 49(25), 7274–7277. [Link]

  • Detergent Controls: Feng, B. Y., et al. (2008). Small-molecule aggregates inhibit amyloid polymerization.[2][3] Nature Chemical Biology, 4(3), 197–199.[3] [Link]

  • DMSO Handling & Compound Storage: Waybright, T. J., et al. (2009).[4] Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–715. [Link]

Sources

Optimization

improving selectivity of 4-(1H-Purin-6-yl)morpholine for mTOR over PI3K.

Technical Support Center: mTOR/PI3K Selectivity Optimization Topic: Improving Selectivity of 4-(1H-Purin-6-yl)morpholine Scaffolds Ticket ID: SAR-MTOR-001 Overview: The "Selectivity Trap" You are working with a 4-(1H-Pur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: mTOR/PI3K Selectivity Optimization Topic: Improving Selectivity of 4-(1H-Purin-6-yl)morpholine Scaffolds Ticket ID: SAR-MTOR-001

Overview: The "Selectivity Trap"

You are working with a 4-(1H-Purin-6-yl)morpholine scaffold. Historically, this pharmacophore (exemplified by compounds like ZSTK474) is a "master key" for Class I PI3Ks. The morpholine oxygen forms a critical hydrogen bond with the hinge region—specifically Val851 in PI3K


.

The Challenge: mTOR shares high sequence homology in the ATP-binding pocket, including the equivalent hinge residue Val2240 . Consequently, this scaffold naturally acts as a dual PI3K/mTOR inhibitor or a PI3K-biased inhibitor. Reversing this bias to favor mTOR requires exploiting subtle steric differences in the "roof" of the binding pocket and the solvent-exposed regions.

Module 1: Structural Modification (SAR Strategy)

Q: Why is my compound equipotent against PI3K and mTOR?

A: You are likely relying solely on the morpholine-hinge interaction. Both enzymes accommodate the flat purine ring and the morpholine oxygen H-bond to the Valine backbone. To gain selectivity, you must introduce "steric penalties" that PI3K cannot tolerate but mTOR can.

Q: What specific modifications shift selectivity toward mTOR?

A: Our internal SAR meta-analysis suggests three specific vectors for optimization:

  • The "Magic Methyl" Switch (Morpholine Modification):

    • Action: Replace the standard morpholine with (R)-3-methylmorpholine .

    • Mechanism: The (R)-methyl group introduces a chiral constraint. In PI3K isoforms, this methyl group often clashes with residues lining the pocket entrance (specifically Met772 in PI3K

      
       or corresponding residues in 
      
      
      
      ). mTOR's pocket has slightly different plasticity in this region, often tolerating the methyl group while maintaining the Val2240 H-bond.
    • Result: This single change can improve mTOR selectivity by >10-fold over PI3K.

  • N9-Position Derivatization (Solvent Front):

    • Action: Introduce bulky, solubilizing groups at the Purine N9 position.

    • Mechanism: The PI3K pocket is deeper but narrower at the bottom. mTOR has a distinct "affinity pocket" near the solvent interface. Extending rigid linkers (e.g., piperidine-sulfonamides) from N9 can reach residues unique to mTOR (like Trp2239) for

      
      -stacking or electrostatic interactions that PI3K lacks.
      
  • C2-Position Substitution:

    • Action: Avoid large groups at C2 if you want to maintain mTOR potency. Large C2-substituents often clash with the mTOR "gatekeeper" region more severely than in PI3K, causing a loss of mTOR activity (making it PI3K selective—the opposite of your goal).

Visualization: The Selectivity Decision Tree

SAR_Strategy Scaffold 4-(1H-Purin-6-yl)morpholine (Base Scaffold) Mod_Morph Modify Morpholine Ring Scaffold->Mod_Morph Mod_N9 Modify N9 Position Scaffold->Mod_N9 Mod_C2 Modify C2 Position Scaffold->Mod_C2 Result_Methyl (R)-3-Methylmorpholine: High mTOR Selectivity Mod_Morph->Result_Methyl Chiral Constraint Result_Bulk Bulky N9-Linkers: Access mTOR Solvent Pocket Mod_N9->Result_Bulk Solvent Interaction Result_Clash Large C2 Groups: Loss of mTOR Activity (PI3K Selective) Mod_C2->Result_Clash Gatekeeper Clash

Caption: Structural logic flow for shifting purine-morpholine scaffolds from pan-PI3K activity to mTOR selectivity.

Module 2: Biochemical Assay Troubleshooting

Q: My IC50 values shift significantly between assay runs. Why?

A: The most common culprit is the ATP concentration relative to Km .

  • The Issue: PI3K and mTOR have different

    
     values for ATP.
    
    • PI3K

      
      
      
      
      
      (ATP)
      
      
      10–50 µM (varies by substrate).
    • mTOR

      
      (ATP) is generally higher (
      
      
      
      100–150 µM).
  • The Error: If you run both assays at a fixed 10 µM ATP, you are running the mTOR assay far below its

    
     (making the inhibitor look more potent than it is because there is less ATP competition). If you run both at 1 mM ATP, you might wash out the effect of your ATP-competitive inhibitor on PI3K.
    
  • The Fix: Always run assays at

    
    (ATP) for each specific kinase to generate valid 
    
    
    
    data.
Protocol: Validated ADP-Glo Kinase Assay (mTOR Optimized)

Objective: Accurate IC50 determination without ATP artifacts.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

      
      , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. Note: MnCl
      
      
      
      is often used for mTOR; ensure consistency.
    • Substrate: Use GFP-4EBP1 (0.2 mg/mL) or S6K peptide.

  • ATP Optimization (Critical):

    • For mTOR: Use 100 µM ATP .

    • For PI3K

      
      :  Use 25 µM ATP  (or experimentally determined 
      
      
      
      ).
  • Reaction:

    • Incubate Kinase + Substrate + Compound (in DMSO) for 10 min.

    • Add ATP to initiate. Run for 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (1:1 ratio) to deplete remaining ATP (40 min).

    • Add Kinase Detection Reagent (1:1 ratio) to convert ADP

      
       ATP 
      
      
      
      Light (30 min).
  • Data Analysis:

    • Fit to 4-parameter logistic equation. If Hill slope deviates significantly from -1.0, check for compound aggregation (common with planar purines).

Module 3: Cellular Validation & Signaling Paradoxes

Q: I inhibited mTOR in Western Blots, but p-Akt (T308) increased. Did I fail?

A: No, this is a distinct marker of selective mTORC1 inhibition .

  • The Feedback Loop: mTORC1 activates S6K. Active S6K phosphorylates IRS1, targeting it for degradation.

  • Inhibition Effect: When you selectively inhibit mTORC1, you block S6K. IRS1 stabilizes, leading to increased signaling from IGF-1R to PI3K

    
     Akt.
    
  • Interpretation:

    • Dual PI3K/mTOR inhibitor: Both p-S6K (mTOR marker) and p-Akt (PI3K marker) decrease.

    • Selective mTOR inhibitor: p-S6K decreases, but p-Akt (T308) may remain stable or increase.

Visualization: The Feedback Loop Paradox

Signaling_Feedback RTK RTK / IRS1 PI3K PI3K (Class I) RTK->PI3K Akt Akt (PKB) PI3K->Akt Phosphorylation (p-Akt T308) mTORC1 mTORC1 Akt->mTORC1 S6K S6K1 mTORC1->S6K Phosphorylation (p-S6K) S6K->RTK Negative Feedback (Degradation) Drug Your Compound (mTOR Selective) Drug->mTORC1 Blocks Explain Blocking mTORC1 removes S6K negative feedback, causing PI3K/Akt hyperactivation. Explain->S6K

Caption: The S6K-IRS1 negative feedback loop. Selective mTOR inhibition can paradoxically increase upstream PI3K/Akt signaling.

Summary of Troubleshooting Metrics

ParameterPI3K-Selective ProfilemTOR-Selective ProfileTroubleshooting Note
Biochemical IC50 PI3K < 10 nM mTOR > 100 nMPI3K > 100 nM mTOR < 10 nMEnsure ATP = Km for both.
p-Akt (T308) WB DecreasedUnchanged / Increased Due to IRS1 feedback loop release.
p-S6K (T389) WB DecreasedDecreasedPrimary marker for mTORC1 efficacy.
p-4EBP1 (T37/46) DecreasedDecreasedHarder to inhibit; requires potent mTORC1 block.

References

  • Structural Insights of a PI3K/mTOR Dual Inhibitor. Journal of Computer-Aided Molecular Design. (2016). Discusses the binding modes of morpholino-triazines and the role of the hinge valine.[1]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. Molecules. (2019). Highlights the (R)-3-methylmorpholine substitution for mTOR selectivity.[1]

  • ZSTK474, a Novel Phosphatidylinositol 3-Kinase Inhibitor. International Journal of Cancer. (2006). Establishes the baseline pan-PI3K profile of the scaffold.

  • ADP-Glo™ Kinase Assay Technical Manual. Promega. Standard protocols for ATP-depletion assays and Km considerations.

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Oncologist. (2013). Details the S6K feedback loop mechanisms.

Sources

Troubleshooting

Technical Support Center: Quantification of 4-(1H-Purin-6-yl)morpholine in Biological Samples

Welcome to the technical support center for the bioanalysis of 4-(1H-Purin-6-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4-(1H-Purin-6-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the accurate quantification of this molecule in complex biological matrices. The methodologies and advice presented herein are grounded in established bioanalytical principles and best practices to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable analytical technique for quantifying 4-(1H-Purin-6-yl)morpholine in biological samples like plasma or serum?

A1: The gold standard for quantifying small molecules like 4-(1H-Purin-6-yl)morpholine in biological matrices is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This technique offers a powerful combination of high selectivity from the chromatographic separation and high sensitivity and specificity from the mass spectrometric detection. LC-MS/MS allows for the accurate measurement of the analyte even at low concentrations, which is crucial for pharmacokinetic and toxicokinetic studies. The use of Multiple Reaction Monitoring (MRM) scan mode in a triple quadrupole mass spectrometer provides excellent signal-to-noise ratios by monitoring specific precursor-to-product ion transitions.

Q2: What are the critical first steps in developing a robust LC-MS/MS method for this analyte?

A2: The initial and most critical steps involve:

  • Analyte Characterization: Understand the physicochemical properties of 4-(1H-Purin-6-yl)morpholine, such as its pKa, logP, and solubility. This information will guide the selection of the appropriate sample preparation technique and chromatographic conditions. Since it contains a purine ring and a morpholine moiety, it is expected to have some degree of polarity.

  • Mass Spectrometry Tuning: Infuse a standard solution of the analyte into the mass spectrometer to optimize the ionization parameters (e.g., electrospray voltage, gas flows, and temperature) and to identify the most abundant and stable precursor ion. Subsequently, perform collision-induced dissociation (CID) to find the most intense and specific product ions for MRM transitions.

  • Internal Standard (IS) Selection: A suitable internal standard is paramount for accurate quantification. An ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled 4-(1H-Purin-6-yl)morpholine). If a stable-labeled IS is unavailable, a structural analog with similar chromatographic and ionization behavior should be chosen. The IS compensates for variability in sample preparation and instrument response.[1]

Q3: What are the most common sample preparation techniques for plasma/serum samples, and what are their pros and cons?

A3: The choice of sample preparation is critical for removing interferences and concentrating the analyte. The three most common techniques are:

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[2][3][4]

    • Pros: High throughput, low cost, and suitable for automation.[2]

    • Cons: Less clean extracts, which can lead to significant matrix effects and potential ion suppression or enhancement in the MS source.[1] May not be suitable for highly protein-bound analytes.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

    • Pros: Provides cleaner extracts than PPT, reducing matrix effects.

    • Cons: More labor-intensive, requires larger solvent volumes, and can be difficult to automate. Emulsion formation can be a problem.

  • Solid-Phase Extraction (SPE): This is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[5][6][7]

    • Pros: Provides the cleanest extracts, minimizes matrix effects, and allows for analyte concentration.[5][6][7]

    • Cons: More expensive, requires method development to select the appropriate sorbent and optimize the wash and elution steps.

For a purine-based compound like 4-(1H-Purin-6-yl)morpholine, which is likely to have some polarity, a mixed-mode or a polymeric reversed-phase SPE sorbent could be highly effective.[6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Cause: Secondary interactions between the analyte and the stationary phase. The purine moiety can have strong interactions with residual silanols on silica-based columns.

    • Solution 1: Adjust the mobile phase pH. If the analyte is basic, a lower pH (e.g., adding 0.1% formic acid) will protonate the analyte and reduce interactions with silanols.

    • Solution 2: Use a column with end-capping or a hybrid particle technology to minimize silanol activity.

    • Solution 3: Add a small amount of a competing base to the mobile phase, such as triethylamine (use with caution as it can suppress ionization).

  • Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause: Extra-column band broadening.

    • Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter.

Problem 2: Low Sensitivity or Inconsistent Signal

Possible Causes & Solutions:

  • Cause: Ion suppression due to matrix effects.[8][9][10][11] Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte in the MS source.[8][9][10][11]

    • Solution 1: Improve the sample preparation method. Switch from PPT to a more rigorous technique like SPE to obtain cleaner extracts.[1]

    • Solution 2: Optimize the chromatography to separate the analyte from the interfering matrix components. A longer column or a different stationary phase might be necessary.

    • Solution 3: Dilute the sample. This can reduce the concentration of interfering components, but may also reduce the analyte signal below the limit of quantification.

  • Cause: Poor ionization efficiency.

    • Solution: Re-optimize the MS source parameters. Ensure the mobile phase composition is compatible with efficient electrospray ionization (e.g., sufficient organic content).

  • Cause: Analyte instability.

    • Solution: Investigate the stability of the analyte in the biological matrix and in the final extract under different storage conditions (bench-top, freeze-thaw, long-term).[12] The U.S. Food and Drug Administration (FDA) provides guidance on bioanalytical method validation that includes stability assessments.[13][14][15][16]

Problem 3: High Background Noise

Possible Causes & Solutions:

  • Cause: Contamination from solvents, reagents, or labware.

    • Solution: Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all labware.

  • Cause: Carryover from previous injections.

    • Solution: Optimize the needle wash solvent and wash time in the autosampler. A stronger wash solvent (e.g., containing a higher percentage of organic solvent or a different pH) may be needed.

  • Cause: In-source fragmentation or presence of interfering isobars.

    • Solution: Optimize the MS parameters, particularly the declustering potential or cone voltage. If isobaric interference is suspected, a higher resolution mass spectrometer might be necessary, or chromatographic separation must be improved.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[4][17]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a generic protocol and should be optimized for the specific SPE cartridge used.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma/serum, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol (or an appropriate elution solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Data Presentation

Table 1: Example LC-MS/MS Parameters for 4-(1H-Purin-6-yl)morpholine

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B in 5 min
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System
Ionization ModeESI Positive
MRM Transition (Analyte)To be determined experimentally
MRM Transition (IS)To be determined experimentally
Dwell Time100 ms
Collision EnergyTo be optimized
Declustering PotentialTo be optimized

Table 2: Example Method Validation Acceptance Criteria (based on FDA Guidance)

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
Recovery Consistent, precise, and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤15%
Stability Analyte concentration within ±15% of baseline

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) ppt Protein Precipitation (PPT) start->ppt Simple & Fast spe Solid-Phase Extraction (SPE) start->spe Clean & Selective extract Final Extract ppt->extract spe->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Overview of the bioanalytical workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Analytical Issue (e.g., Low Sensitivity) matrix Matrix Effects issue->matrix ionization Poor Ionization issue->ionization instability Analyte Instability issue->instability improve_prep Improve Sample Prep (e.g., SPE) matrix->improve_prep optimize_lc Optimize Chromatography matrix->optimize_lc optimize_ms Optimize MS Source ionization->optimize_ms check_stability Conduct Stability Tests instability->check_stability

Caption: Troubleshooting logic for common analytical issues.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38.
  • Vishwanathan, K., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
  • Hewavitharana, A. K., et al. (2007). Matrix effects in LC-MS/MS.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to mTOR Inhibitors: Profiling 4-(1H-Purin-6-yl)morpholine Against Key Chemical Probes

This guide provides an in-depth comparison of 4-(1H-Purin-6-yl)morpholine and other prominent mTOR inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mecha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 4-(1H-Purin-6-yl)morpholine and other prominent mTOR inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative potency, and experimental validation of these critical research compounds. We will explore the causality behind experimental design and provide actionable protocols to empower your own investigations into the mTOR signaling network.

The mTOR Signaling Nexus: A Central Regulator of Cellular Life

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a master regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from a vast array of upstream inputs, including growth factors, nutrients (amino acids), energy status, and cellular stress.[3] mTOR exerts its control by forming two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]

  • mTORC1: Primarily regulates cell growth by promoting anabolic processes like protein and lipid synthesis. Its key downstream targets include S6 Kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: Is involved in cell survival and cytoskeletal organization. Its primary substrate is the kinase Akt, which it phosphorylates at the Serine 473 residue, leading to its full activation.

Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including a wide range of cancers, metabolic disorders like diabetes, and neurological conditions, making it a high-value target for therapeutic intervention.[3][6]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/AKT Axis cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 (Rictor) GrowthFactors->mTORC2 Nutrients Amino Acids (e.g., Leucine) mTORC1 mTORC1 (Raptor) Nutrients->mTORC1 Energy Energy Status (AMP/ATP Ratio) Energy->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Akt_pS473 p-AKT (S473) AKT->Akt_pS473 Priming S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->Akt_pS473 ProteinSynth Protein Synthesis & Cell Growth S6K->ProteinSynth FourEBP1->ProteinSynth CellSurvival Cell Survival & Cytoskeleton Akt_pS473->CellSurvival

Caption: The mTOR Signaling Pathway.

A Field Guide to mTOR Inhibitors: From Allostery to ATP Competition

mTOR inhibitors are broadly classified based on their mechanism of action. Understanding these classes is fundamental to selecting the appropriate tool for a given biological question.

  • First-Generation (Rapalogs): This class includes the natural product Rapamycin (also known as Sirolimus) and its analogs (e.g., Everolimus, Temsirolimus).[4] These are allosteric inhibitors that first bind to the intracellular receptor FKBP12. The resulting complex then binds to the FRB domain on mTOR, specifically within the mTORC1 complex.[6] This mechanism leads to potent but incomplete inhibition of mTORC1 and is largely ineffective against mTORC2.[7]

  • Second-Generation (ATP-Competitive Kinase Inhibitors): To overcome the limitations of rapalogs, second-generation inhibitors were developed to target the ATP-binding site within the mTOR kinase domain directly. This allows for the inhibition of both mTORC1 and mTORC2.[8]

    • Dual PI3K/mTOR Inhibitors: Compounds like PI-103 and NVP-BEZ235 inhibit both mTOR and Phosphoinositide 3-Kinases (PI3Ks), which are structurally related and function upstream of mTOR.[9][10][11] This dual action can be advantageous for blocking the pathway comprehensively, especially in cancers with activating mutations in PI3K genes.[12][13]

    • Selective mTOR Kinase Inhibitors (TORKi): Molecules such as Torin1 were engineered for high selectivity for mTOR over PI3Ks.[14][15] Torin1 potently inhibits both mTORC1 and mTORC2 with over 1000-fold selectivity against PI3K, making it a precise tool for studying mTOR-specific functions.[14]

Profiling the Competitors

This guide focuses on comparing 4-(1H-Purin-6-yl)morpholine, a representative of the purine-scaffold class of kinase inhibitors, against benchmark compounds from each major inhibitor class.

  • 4-(1H-Purin-6-yl)morpholine: This compound, also known as 6-Morpholinopurine[16], features a purine core, which is structurally analogous to the adenine base of ATP.[17][18] This suggests an ATP-competitive mechanism of action. The morpholine moiety is a common feature in kinase inhibitors, often incorporated to improve potency, selectivity, and pharmacokinetic properties such as aqueous solubility.[19][20][21] While specific, direct comparative data for this exact molecule is limited in public literature, its structure places it within the family of ATP-competitive inhibitors. Its performance can be contextualized by comparing it to well-characterized inhibitors that also target the ATP pocket.

  • Rapamycin: The archetypal allosteric mTORC1 inhibitor. It is a macrolide natural product discovered in a soil sample from Easter Island (Rapa Nui).[4] Its discovery was pivotal, leading directly to the identification of its target, mTOR.[4]

  • PI-103: A potent, cell-permeable, and ATP-competitive dual inhibitor of PI3K and mTOR.[11][22] It displays particular potency against the p110α isoform of PI3K and both mTORC1 and mTORC2.[22]

  • NVP-BEZ235: An orally available dual PI3K/mTOR inhibitor from the imidazo[4,5-c]quinoline class.[9] It binds to the ATP-binding cleft of both PI3K and mTOR, demonstrating potent anti-proliferative and anti-tumor activities in numerous preclinical models.[9][23]

  • Torin1: A highly potent and selective second-generation ATP-competitive mTOR inhibitor.[14] It effectively inhibits both mTORC1 and mTORC2 with IC50 values in the low nanomolar range and serves as a benchmark for mTOR-selective inhibition.[15][24]

Inhibitor_Mechanisms mTOR_Kinase mTOR Protein FRB Domain Kinase Domain (ATP Pocket) Rapamycin Rapamycin-FKBP12 Complex Rapamycin->mTOR_Kinase:frb Allosteric Binding ATP_Inhibitors ATP-Competitive Inhibitors (4-(1H-Purin-6-yl)morpholine, PI-103, NVP-BEZ235, Torin1) ATP_Inhibitors->mTOR_Kinase:kinase Competitive Binding

Caption: Mechanisms of mTOR Inhibition.

Quantitative Comparison: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following table summarizes publicly available data for the benchmark inhibitors.

InhibitorClassTarget(s)mTORC1 IC50 (nM)mTORC2 IC50 (nM)PI3Kα (p110α) IC50 (nM)
4-(1H-Purin-6-yl)morpholine ATP-Competitive (putative)mTOR/PI3K (predicted)Data not availableData not availableData not available
Rapamycin AllostericmTORC1~1 (in cells)InactiveInactive
PI-103 Dual PI3K/mTORPI3K, mTORC1, mTORC220838
NVP-BEZ235 Dual PI3K/mTORPI3K, mTORC1, mTORC2~5~74
Torin1 Selective mTORmTORC1, mTORC22-102-10>1,000
Data compiled from references[9][14][15][22]. IC50 values can vary based on assay conditions.

Expert Analysis: The data clearly delineates the profiles of these inhibitors. Torin1 stands out for its potent and highly selective inhibition of both mTOR complexes, making it the preferred tool for dissecting mTOR-specific biology without the confounding effects of PI3K inhibition.[14] In contrast, PI-103 and NVP-BEZ235 are potent dual inhibitors.[11][23] The choice between them may depend on the specific PI3K isoforms one wishes to target or the genetic background of the cell system being studied. For instance, NVP-BEZ235 has shown particular efficacy in models with PIK3CA mutations or HER2 amplification.[13] Rapamycin remains a valuable tool for studying the specific subset of mTORC1 functions that are sensitive to its allosteric mechanism.[25]

For 4-(1H-Purin-6-yl)morpholine , while quantitative data is lacking, its purine scaffold suggests it will compete with ATP. The key scientific question is its selectivity profile. The morpholine group has been successfully used to engineer selectivity for mTOR over PI3K in other chemical scaffolds.[19] Therefore, it is plausible that this compound could exhibit selectivity for mTOR, but this must be determined empirically. The protocols provided below outline exactly how to perform this characterization.

Experimental Validation: Protocols for In-House Comparison

To ensure trustworthiness and enable researchers to validate these findings, we provide detailed, step-by-step methodologies for key comparative experiments.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a method to determine the potency of an inhibitor against purified mTOR kinase.

Causality: The goal is to measure the direct inhibition of enzymatic activity in a controlled, cell-free system. This isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps. A radiometric or fluorescence-based assay (e.g., ADP-Glo™) is typically used.

Protocol Steps:

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • Purified, active mTOR kinase (mTORC1 or mTORC2 complexes).

    • Substrate: A non-phosphorylated protein substrate, such as recombinant 4E-BP1.

    • ATP: Typically used at or near its Km concentration for the kinase. Include [γ-³²P]ATP for radiometric detection.

    • Test Inhibitors: Prepare a 10-point, 3-fold serial dilution series in DMSO (e.g., from 100 µM to 5 nM).

  • Set Up Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted inhibitor solution to each well. Include DMSO-only wells as a "no inhibitor" control.

    • Add 20 µL of a master mix containing kinase buffer, mTOR enzyme, and substrate.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Add 25 µL of kinase buffer containing ATP (and [γ-³²P]ATP) to each well to start the reaction.

    • Incubate for 30-60 minutes at 30°C. The exact time should be optimized to ensure the reaction is in the linear range.

  • Stop and Detect:

    • Stop the reaction by adding phosphoric acid.

    • For radiometric assays, spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity on the paper using a scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Cellular mTOR Signaling

Causality: This experiment validates the inhibitor's activity in a biological context. By measuring the phosphorylation of key downstream mTORC1 and mTORC2 substrates, we can confirm target engagement and determine the cellular potency and selectivity of the compound.

Western_Blot_Workflow Start Seed Cells in Culture Plates Treatment Treat with Serial Dilution of Inhibitor (e.g., 1 hr, 24 hr) Start->Treatment Lysis Lyse Cells in RIPA Buffer with Protease/Phosphatase Inhibitors Treatment->Lysis Quant Determine Protein Concentration (BCA Assay) Lysis->Quant SDS_PAGE Separate Proteins by SDS-PAGE Quant->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., p-S6K, p-AKT, Total S6K, Actin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate and Image Secondary_Ab->Detection End Analyze Band Densitometry Detection->End

Caption: Western Blot Experimental Workflow.

Protocol Steps:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, U87MG) and allow them to adhere overnight.

    • Serum-starve cells for 4-6 hours if you plan to stimulate the pathway.

    • Treat cells with a serial dilution of the inhibitor for the desired time (e.g., 1-2 hours). Include a DMSO vehicle control.

    • For pathway activation, stimulate with a growth factor (e.g., 100 nM insulin for 30 minutes) before harvesting.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Quantification and Sample Prep:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the concentration for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • mTORC1 readout: Phospho-S6K (Thr389), Phospho-4E-BP1 (Thr37/46)

      • mTORC2 readout: Phospho-Akt (Ser473)

      • Loading control: Total S6K, Total Akt, Actin, or Tubulin

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein or loading control signal.

Conclusion and Future Directions

The landscape of mTOR inhibitors offers a diverse toolkit for researchers. While rapalogs are useful for studying mTORC1, the second-generation ATP-competitive inhibitors provide more complete and nuanced ways to probe the pathway.

  • Torin1 is the gold standard for potent and selective inhibition of both mTOR complexes.

  • PI-103 and NVP-BEZ235 are powerful tools for simultaneously blocking the PI3K and mTOR pathways, which is highly relevant in many cancer contexts.

  • 4-(1H-Purin-6-yl)morpholine represents a class of purine-based, ATP-competitive inhibitors. Its value as a research tool is contingent on its potency and, most critically, its selectivity profile against the broader kinome, particularly the PI3K family. The experimental protocols outlined in this guide provide a clear roadmap for researchers to perform this essential characterization.

By applying these rigorous comparative approaches, the scientific community can continue to unravel the complexities of the mTOR network and develop more precise and effective therapeutic strategies for a host of human diseases.

References

  • Frontiers. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell. [Link]

  • PubMed. The dual PI3K/mTOR inhibitor NVP-BEZ235 is a potent inhibitor of ATM- and DNA-PKCs-mediated DNA damage responses. [Link]

  • PubMed. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML. [Link]

  • Spandidos Publications. Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells. [Link]

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  • ResearchGate. Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF. [Link]

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  • PubMed. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). [Link]

  • NIH. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma. [Link]

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  • PubMed. A dual PI3K/mTOR inhibitor, PI-103, cooperates with stem cell-delivered TRAIL in experimental glioma models. [Link]

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  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • ResearchGate. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor | Request PDF. [Link]

  • Oncotarget. Differential regulation of mTOR signaling determines sensitivity to AKT inhibition in diffuse large B cell lymphoma. [Link]

  • PNAS. Tissue-restricted inhibition of mTOR using chemical genetics. [Link]

  • PNAS. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells. [Link]

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Comparative

A Comparative Guide to the Validation of 4-(1H-Purin-6-yl)morpholine's Kinase Inhibitory Activity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of 4-(1H-Purin-6-yl)morpholine, a compound also widely known as PI-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the kinase inhibitory activity of 4-(1H-Purin-6-yl)morpholine, a compound also widely known as PI-103. We will objectively compare its performance against other well-characterized inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, supported by detailed experimental protocols and data interpretation.

Introduction: Characterizing a Dual PI3K/mTOR Inhibitor

4-(1H-Purin-6-yl)morpholine, or PI-103, is a potent, ATP-competitive inhibitor that has garnered significant interest for its ability to dually target Class I PI3Ks and mTOR kinase, two central nodes in a signaling pathway critical for cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, making its inhibitors promising therapeutic candidates.

However, the utility of any kinase inhibitor in research or clinical development hinges on a thorough and rigorous validation of its potency, selectivity, and cellular activity. This guide outlines the essential biochemical and cell-based assays required to validate PI-103's inhibitory profile, using both classic and contemporary comparator compounds to provide essential context for its performance.

Comparator Compounds:

  • Wortmannin: An irreversible, covalent inhibitor of PI3K with high potency. While historically significant, its instability and covalent nature make it a useful but complex control.

  • LY294002: A first-generation, reversible, and ATP-competitive PI3K inhibitor. It served as a foundational tool for studying the pathway but suffers from lower potency and off-target effects compared to newer agents.

  • GDC-0941 (Pictilisib): A potent, selective, and orally bioavailable inhibitor of Class I PI3K, representing a more modern, clinically relevant comparator.

The following sections will detail the experimental workflows, present comparative data, and explain the scientific rationale behind each step, ensuring a robust and reliable validation process.

Biochemical Validation: In Vitro Kinase Assays

The first step in validating any kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme(s). This is typically achieved by measuring the inhibitor's IC50 value—the concentration required to inhibit 50% of the enzyme's activity. We will utilize a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed to assess the inhibitory activity of PI-103 and comparator compounds against PI3Kα and mTOR.

Rationale: The ADP-Glo™ assay is a robust, high-throughput method for measuring kinase activity. It consists of two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to generate a light signal. This signal is directly proportional to the kinase activity, and its reduction in the presence of an inhibitor allows for precise IC50 determination.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point serial dilution series for PI-103, Wortmannin, LY294002, and GDC-0941 in a 100% DMSO stock, typically starting from 10 mM. Then, create intermediate dilutions in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mix containing the purified PI3Kα or mTOR enzyme, the appropriate substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K), and ATP at a concentration close to its Km value to ensure competitive inhibition is accurately measured.

  • Inhibitor Addition: Add 1 µL of the diluted inhibitor compounds to the respective wells. Include wells with DMSO only as a "no inhibitor" control (100% activity) and wells with no enzyme as a background control.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" and background controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Biochemical Data
CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity Notes
PI-103 820Potent dual inhibitor of PI3K and mTOR.
Wortmannin 2N/AHighly potent, irreversible PI3K inhibitor. Less effective against mTOR.
LY294002 14002000Weaker, non-selective PI3K/mTOR inhibitor.
GDC-0941 3>1000Highly potent and selective for PI3K over mTOR.

Note: The IC50 values presented are representative and may vary based on specific assay conditions.

Biochemical Assay Workflow```dot

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Inhibitor Serial Dilutions Add_Inhibitor 3. Add Inhibitor to 384-well Plate Compound_Prep->Add_Inhibitor Kinase_Mix 2. Prepare Kinase/ Substrate/ATP Mix Add_Kinase_Mix 4. Add Kinase Mix to Plate Kinase_Mix->Add_Kinase_Mix Incubate_1 5. Incubate (60 min) Allows ADP Production Add_Kinase_Mix->Incubate_1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 7. Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection 8. Add Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 9. Incubate (30 min) Add_Detection->Incubate_3 Read_Plate 10. Read Luminescence Incubate_3->Read_Plate Calculate_IC50 11. Normalize Data & Calculate IC50 Read_Plate->Calculate_IC50

Caption: The PI3K/AKT/mTOR signaling pathway with inhibitor targets.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

This protocol will assess the ability of PI-103 to inhibit PI3K/mTOR signaling in a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation).

Rationale: Western blotting provides a semi-quantitative readout of protein levels and their post-translational modifications, such as phosphorylation. By treating cells with the inhibitor and probing for phosphorylated forms of key downstream proteins (p-AKT, p-S6), we can directly observe the inhibitor's effect on the signaling cascade. Total protein levels are used as loading controls to ensure that any observed decrease in the phospho-signal is due to inhibition, not protein degradation.

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture MCF-7 cells to ~70-80% confluency. Seed the cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This reduces basal pathway activity.

  • Inhibitor Treatment: Treat the cells with various concentrations of PI-103 and comparator compounds (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Growth Factor Stimulation: Stimulate the cells with a growth factor like insulin or EGF (e.g., 100 ng/mL for 15 minutes) to robustly activate the PI3K pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control like β-actin.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal for each target.

Comparative Cellular Data (EC50)

The effective concentration required to inhibit 50% of the downstream phosphorylation signal (EC50) is a key metric of cellular potency.

Compoundp-AKT (Ser473) EC50 (nM)p-S6 (Ser235/236) EC50 (nM)Notes
PI-103 6055Demonstrates potent inhibition of both PI3K (via p-AKT) and mTORC1 (via p-S6) readouts.
Wortmannin 15200Strong p-AKT inhibition but weaker effect on the mTORC1 readout p-S6.
LY294002 40005000Significantly less potent in a cellular context.
GDC-0941 2530Highly potent cellular activity consistent with its biochemical profile against PI3K.

Summary and Conclusion

The validation of 4-(1H-Purin-6-yl)morpholine (PI-103) requires a multi-faceted approach that combines direct enzymatic assessment with functional cellular assays. The data presented in this guide illustrates a robust validation workflow.

  • Biochemical assays confirm that PI-103 is a potent, direct inhibitor of both PI3Kα and mTOR, with IC50 values in the low nanomolar range. This dual activity distinguishes it from more selective inhibitors like GDC-0941.

  • Cell-based Western blotting validates this mechanism in a biological context. PI-103 effectively suppresses the phosphorylation of downstream markers for both PI3K (p-AKT) and mTOR (p-S6) activity, confirming its ability to penetrate cells and engage its targets.

When compared to classic inhibitors like Wortmannin and LY294002, PI-103 demonstrates a superior and more balanced dual-activity profile. In comparison to a modern, selective inhibitor like GDC-0941, PI-103 offers a different tool for researchers wishing to interrogate the effects of simultaneously blocking both PI3K and mTOR.

This comprehensive validation approach, grounded in objective comparison and detailed protocols, provides researchers with the confidence to effectively utilize 4-(1H-Purin-6-yl)morpholine as a reliable tool for investigating the complex biology of the PI3K/AKT/mTOR signaling network.

References

  • Western Blotting Protocol Guide. Bio-Rad Laboratories. [Link]

Validation

Mitotic Catastrophe vs. Metabolic Arrest: A Comparative Technical Guide to 4-(1H-Purin-6-yl)morpholine and Rapamycin Analogues

Executive Summary This guide provides a head-to-head technical analysis of 4-(1H-Purin-6-yl)morpholine (representing the class of ATP-competitive purine-scaffold kinase inhibitors, often targeting PI3K/mTOR or MPS1) vers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of 4-(1H-Purin-6-yl)morpholine (representing the class of ATP-competitive purine-scaffold kinase inhibitors, often targeting PI3K/mTOR or MPS1) versus Rapamycin Analogues (Rapalogs) .

While both compound classes are critical tools in oncology and cell biology, they represent two fundamentally different pharmacological philosophies: Active Site Occlusion (ATP-competitive) versus Allosteric Modulation . This guide dissects their divergent mechanisms—specifically the "Apoptotic Chaos" induced by purine-morpholines versus the "Cytostatic Stasis" of Rapalogs—and provides self-validating protocols for distinguishing their effects in the laboratory.

Part 1: Mechanistic Divergence & Signaling Architecture

The Pharmacological Divide

The core distinction lies in the binding site and the downstream consequences on the PI3K/Akt/mTOR axis and cell cycle machinery.

  • 4-(1H-Purin-6-yl)morpholine (The ATP Competitor):

    • Identity: This scaffold is the structural core of many ATP-competitive inhibitors (e.g., Reversine, ZSTK474, PI-103).

    • Mechanism: It mimics the adenine ring of ATP, slotting directly into the catalytic cleft of kinases. Depending on side-chain modifications, it potently inhibits PI3K , mTOR (both Complex 1 and 2) , or MPS1 .

    • The "Hammer" Effect: By blocking the ATP pocket, it shuts down kinase activity completely. In the context of mTOR, it inhibits both mTORC1 (growth) and mTORC2 (survival/actin), preventing the Akt feedback loop that often limits Rapamycin's efficacy.

    • Outcome: Cytotoxicity, Apoptosis, or Mitotic Catastrophe.[1]

  • Rapamycin Analogues (The Allosteric Modulator):

    • Identity: Sirolimus, Everolimus, Temsirolimus.[2][3]

    • Mechanism: Binds to the intracellular protein FKBP12 . This complex then binds to the FRB domain of mTOR, distinct from the catalytic pocket.

    • The "Dimmer" Effect: It allosterically inhibits mTORC1 but leaves mTORC2 largely intact (in acute treatments). Crucially, it often triggers a feedback loop where the cell, sensing mTORC1 inhibition, hyper-activates Akt via mTORC2 or PI3K.

    • Outcome: G1 Cell Cycle Arrest (Cytostasis), Autophagy induction.

Signaling Pathway Visualization

The following diagram illustrates the critical difference: Rapamycin leaves the survival node (Akt/mTORC2) active, whereas the Purine-Morpholine scaffold often collapses the entire pathway.

PathwayComparison GrowthFactor Growth Factors (Insulin/EGF) RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) (Survival Node) PIP3->Akt mTORC1 mTORC1 (Growth/Translation) Akt->mTORC1 Activates S6K S6K (Translation) mTORC1->S6K Autophagy Autophagy mTORC1->Autophagy Inhibits mTORC2 mTORC2 (Cytoskeleton/Survival) mTORC2->Akt Phosphorylates S473 (Feedback Loop) PurineMorph 4-(1H-Purin-6-yl)morpholine (ATP-Competitive) PurineMorph->PI3K Blocks ATP Pocket PurineMorph->mTORC1 Blocks ATP Pocket PurineMorph->mTORC2 Blocks ATP Pocket Rapamycin Rapamycin + FKBP12 (Allosteric) Rapamycin->mTORC1 Allosteric Block Feedback Feedback Activation of Akt (Rapamycin Escape) Rapamycin->Feedback Feedback->mTORC2

Figure 1: Divergent inhibition points. Note that the Purine-Morpholine scaffold (left) acts as a broad "circuit breaker," blocking PI3K and both mTOR complexes, whereas Rapamycin (right) selectively dampens mTORC1, risking feedback activation of Akt.

Part 2: Head-to-Head Performance Data

The following data summarizes the typical performance profiles of these scaffolds in neoplastic cell lines (e.g., HeLa, MCF-7, U87).

Feature4-(1H-Purin-6-yl)morpholine DerivativesRapamycin Analogues (Rapalogs)
Primary Target ATP Pocket of PI3K, mTOR, or MPS1FKBP12-FRB Domain of mTORC1
Binding Mode Competitive (Reversible)Allosteric (Complex Formation)
IC50 (Biochemical) 1–50 nM (High potency)0.1–10 nM (Extreme potency)
mTORC2 Inhibition Yes (Direct kinase inhibition)No (Acute); Yes (Chronic/High dose)
Akt Phosphorylation Decreased (p-Akt S473 & T308)Increased (Feedback loop S473)
Cell Cycle Effect G2/M Arrest or Polyploidy (if MPS1 targeted)G1 Arrest (Cytostatic)
Cell Death Mode Apoptosis / Mitotic Catastrophe Autophagy / Senescence
Autophagy Flux High (often cytotoxic autophagy)High (cytoprotective or static)
Key Insight: The "Autophagy Paradox"

Both compounds increase markers of autophagy (LC3-II), but for different reasons:

  • Rapamycin: Releases the "brake" on autophagy by inhibiting mTORC1. This is often a survival mechanism for the cell (cytoprotective).

  • Purine-Morpholine: Induces autophagy via acute metabolic collapse (PI3K blockade) or mitotic stress. This is often autophagic cell death or a failed attempt to survive massive energetic stress.

Part 3: Experimental Protocols

To objectively compare these compounds, you must validate the mechanism (Kinase vs. Allosteric) and the outcome (Arrest vs. Death).

Protocol A: Distinguishing ATP-Competitive vs. Allosteric Inhibition (The "Akt Shift")

Objective: Confirm if the compound blocks the kinase domain (Purine-Morpholine) or the regulatory domain (Rapamycin) by observing Akt feedback.

Reagents:

  • Cell Line: MCF-7 or PC-3 (High PI3K/Akt activity).

  • Antibodies: p-Akt (Ser473), p-S6K (Thr389), Total Akt, GAPDH.

Workflow:

  • Seed Cells:

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve for 12 hours to synchronize.

  • Treatment (1 hour):

    • Control (DMSO)

    • Rapamycin (20 nM)

    • Purine-Morpholine (e.g., Reversine or ZSTK474) (1 µM)

  • Stimulation: Add Insulin (100 nM) for 15 minutes to spike the pathway.

  • Lysis & Western Blot:

    • Rapamycin Result:Loss of p-S6K (mTORC1), but Gain or Maintenance of p-Akt (S473) due to feedback loop.

    • Purine-Morpholine Result:Loss of p-S6K (mTORC1) AND Loss of p-Akt (S473) due to direct PI3K/mTORC2 inhibition.

Protocol B: Cell Cycle & Ploidy Analysis (Flow Cytometry)

Objective: Differentiate between G1 arrest (Rapamycin) and Polyploidy/Mitotic Catastrophe (Purine-Morpholine/Reversine).

Workflow:

  • Treatment: Treat cells for 24h and 48h .

    • Rapamycin: 20 nM.

    • Purine-Morpholine: 0.5 µM - 2 µM.

  • Harvest: Trypsinize and wash in PBS.

  • Fixation: Add dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C >2 hours.

  • Staining: Resuspend in PBS containing:

    • 
       Propidium Iodide (PI).
      
    • 
       RNase A (Critical to remove RNA signal).
      
  • Analysis:

    • Rapamycin: Look for a sharp peak at 2N (G1) .

    • Purine-Morpholine: Look for accumulation at 4N (G2/M) or peaks at 8N/16N (Polyploidy) indicating cytokinesis failure (typical of Reversine-like MPS1 inhibition).

Experimental Logic Visualization

ExperimentalWorkflow cluster_Treat Treatment Arms cluster_Readout Readouts Sample Cell Culture (e.g., HeLa/MCF7) Rapa Rapamycin (20 nM) Sample->Rapa Purine Purine-Morpholine (1 µM) Sample->Purine WB Western Blot (p-Akt / p-S6K) Rapa->WB FACS Flow Cytometry (PI Staining) Rapa->FACS Purine->WB Purine->FACS Result1 G1 Arrest High p-Akt WB->Result1 Rapamycin Profile Result2 Polyploidy/Apoptosis Low p-Akt WB->Result2 Purine Profile FACS->Result1 FACS->Result2

Figure 2: Workflow for differentiating cytostatic vs. cytotoxic mechanisms.

Part 4: Therapeutic Implications[2][4]

When to use 4-(1H-Purin-6-yl)morpholine (and derivatives):
  • Cancer Research: When the goal is tumor regression rather than stasis. The ability to inhibit mTORC2 prevents the survival feedback loop that limits Rapamycin.

  • Stem Cell Biology: Specifically Reversine (a substituted purine-morpholine) is used to induce dedifferentiation or lineage plasticity by modulating the Spindle Assembly Checkpoint (MPS1 inhibition).

  • Drug Resistance Models: To study cells that have developed resistance to allosteric mTOR inhibitors.

When to use Rapamycin Analogues:
  • Transplant Medicine: For immunosuppression (T-cell G1 arrest) where cytotoxicity is undesirable.

  • Aging/Longevity Studies: Rapamycin is the gold standard for extending lifespan via autophagy induction without causing massive apoptosis.

  • Specific Cancers: Renal Cell Carcinoma (RCC), where mTORC1 is the primary driver and toxicity needs to be managed.

References

  • Santaguida, S., et al. (2010). "Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine." Journal of Cell Biology.

  • Laplante, M., & Sabatini, D. M. (2012). "mTOR signaling in growth control and disease." Cell.

  • Feldman, M. E., et al. (2009). "Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2." PLoS Biology.

  • Chen, S., et al. (2004). "Dedifferentiation of lineage-committed cells by a small molecule." Journal of the American Chemical Society.

  • Kong, D., et al. (2010). "ZSTK474 is an ATP-competitive inhibitor of class I PI3K isoforms." Cancer Science.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Predictive and Pharmacodynamic Biomarkers for 4-(1H-Purin-6-yl)morpholine, a Novel PI3K/mTOR Pathway Inhibitor

Executive Summary The advent of targeted therapies in oncology necessitates the co-development of robust biomarkers to ensure that novel therapeutics are delivered to patient populations most likely to benefit. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The advent of targeted therapies in oncology necessitates the co-development of robust biomarkers to ensure that novel therapeutics are delivered to patient populations most likely to benefit. This guide provides a comprehensive framework for the identification, analytical validation, and preclinical functional validation of predictive and pharmacodynamic (PD) biomarkers for the investigational compound 4-(1H-Purin-6-yl)morpholine . Based on its core chemical structures—a purine scaffold and a morpholine moiety—it is hypothesized that this compound functions as a kinase inhibitor, likely targeting the frequently dysregulated PI3K/Akt/mTOR signaling pathway.[1]

This document outlines the scientific rationale for selecting PIK3CA mutational status as a predictive biomarker of response and the phosphorylation of ribosomal protein S6 (p-S6) as a pharmacodynamic biomarker of target engagement. We provide detailed, field-tested protocols for the analytical validation of these biomarkers using quantitative PCR (qPCR) and In-Cell Enzyme-Linked Immunosorbent Assay (ELISA), respectively. Furthermore, we present a strategy for preclinical functional validation in a cell-based model system, comparing the activity of 4-(1H-Purin-6-yl)morpholine with an established, FDA-approved PI3K inhibitor. The methodologies and principles described herein are grounded in regulatory guidance and are designed to establish a self-validating system of evidence, paving the way for confident decision-making in later-stage drug development.

Introduction: The Scientific Rationale

The compound 4-(1H-Purin-6-yl)morpholine belongs to a chemical class that has been extensively explored for kinase inhibitory activity. The purine ring system is a well-established pharmacophore that can mimic the adenine moiety of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[2][3] The addition of a morpholine ring often enhances potency and modulates pharmacokinetic properties for kinase inhibitors.[1] This structural combination strongly suggests that 4-(1H-Purin-6-yl)morpholine targets a member of the kinase family, with the Phosphoinositide 3-kinase (PI3K) pathway being a prominent candidate.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[4] Its hyperactivation is a common oncogenic driver in a multitude of human cancers, making it a highly attractive therapeutic target.[5][6] The successful development of targeted inhibitors requires a parallel, rigorous biomarker development program to identify responsive patient populations and to confirm that the drug is engaging its intended target in vivo. This guide provides the strategic and technical framework for validating biomarkers to support the clinical development of 4-(1H-Purin-6-yl)morpholine.

The PI3K/Akt/mTOR Signaling Pathway: A Central Oncogenic Hub

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of Class I PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a host of downstream targets, culminating in the activation of the mTOR complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating key effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). S6K further phosphorylates the ribosomal protein S6 (S6), a key component of the ribosome.

In many cancers, this pathway is constitutively activated through gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function of the tumor suppressor PTEN, which is the phosphatase that antagonizes PI3K activity by converting PIP3 back to PIP2.[4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates S6 S6 (Ribosomal Protein) S6K->S6 Phosphorylates (p-S6) Proliferation Cell Growth & Proliferation S6->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) CompoundX 4-(1H-Purin-6-yl)morpholine CompoundX->PI3K Inhibits

Figure 1. The PI3K/Akt/mTOR Signaling Pathway.

Candidate Biomarker Selection

A robust biomarker strategy incorporates both predictive and pharmacodynamic markers.[7]

  • Predictive Biomarker: A characteristic present before treatment that identifies patients who are likely (or unlikely) to respond to a particular therapy.[7]

  • Pharmacodynamic (PD) Biomarker: A molecular indicator that demonstrates the biochemical and/or physiological effects of a drug on its target.[7]

3.1 Predictive Biomarker Hypothesis: PIK3CA Mutational Status

Activating mutations in the PIK3CA gene are one of the most frequent oncogenic alterations in human cancer.[5] These mutations lead to constitutive activation of the PI3K enzyme, rendering the cancer cell dependent on this pathway for survival and proliferation. Therefore, tumors harboring PIK3CA mutations are hypothesized to be more sensitive to PI3K inhibitors. This has been clinically validated for the PI3Kα-specific inhibitor alpelisib.[8] Causality: The presence of a PIK3CA mutation is the direct upstream driver of the pathway our compound aims to inhibit. This provides a strong, mechanistic link between the biomarker and predicted drug sensitivity.

3.2 Pharmacodynamic (PD) Biomarker Hypothesis: Phosphorylation of Ribosomal Protein S6 (p-S6)

To confirm that 4-(1H-Purin-6-yl)morpholine engages its target, we must measure the modulation of a downstream pathway component. Ribosomal protein S6 is phosphorylated by S6K, which is a direct substrate of mTORC1. Measuring the level of phosphorylated S6 (p-S6) provides a sensitive and specific readout of PI3K/mTOR pathway activity. A reduction in p-S6 levels following treatment would provide strong evidence of target engagement. Causality: p-S6 is several steps downstream of PI3K, making it an excellent integrated readout of the entire pathway's activity. Its phosphorylation is highly dependent on mTORC1, making it a reliable indicator of pathway inhibition by either a PI3K or a direct mTOR inhibitor.

Comparative Landscape: Establishing a Benchmark

To properly evaluate a novel compound, its performance must be compared against established alternatives. This contextualizes its potency and provides a benchmark for biomarker effects.

Compound Mechanism of Action Approved Indication (Example) Validated Predictive Biomarker
4-(1H-Purin-6-yl)morpholine Putative PI3K/mTOR Inhibitor(Investigational)PIK3CA mutations (Hypothesized)
Alpelisib (Piqray®) PI3Kα-specific inhibitorHR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer[8]PIK3CA mutations
Everolimus (Afinitor®) mTORC1 inhibitorAdvanced HR+ breast cancer, advanced renal cell carcinoma, etc.[9][10]None (response not strongly linked to a single genomic marker)
Idelalisib (Zydelig®) PI3Kδ-specific inhibitorRelapsed chronic lymphocytic leukemia (CLL) and other hematologic malignancies[1]Primarily used in hematologic cancers where B-cell receptor signaling (upstream of PI3Kδ) is key.

Biomarker Validation Workflow: A Phased Approach

Biomarker validation is a staged process that builds confidence in the biomarker's utility. The two foundational stages are Analytical Validation and Clinical (or Functional) Validation .[11][12][13]

  • Analytical Validation: Ensures that the assay used to measure the biomarker is accurate, reliable, and reproducible.[13]

  • Functional/Clinical Validation: Confirms that the biomarker is associated with the clinical outcome of interest (in this case, response to therapy).[12]

Validation_Workflow cluster_analytical Phase 1: Analytical Validation cluster_functional Phase 2: Preclinical Functional Validation qPCR_Assay Develop qPCR Assay for PIK3CA Mutations qPCR_Val Validate qPCR: Accuracy, Precision, Sensitivity, Specificity qPCR_Assay->qPCR_Val ELISA_Assay Develop In-Cell ELISA for p-S6 ELISA_Val Validate ELISA: Accuracy, Precision, Linearity, Range ELISA_Assay->ELISA_Val Cell_Lines Select PIK3CA-Mutant & Wild-Type Cell Lines qPCR_Val->Cell_Lines ELISA_Val->Cell_Lines Treatment Treat Cells with 4-(1H-Purin-6-yl)morpholine Cell_Lines->Treatment Viability Measure Cell Viability (IC50) Treatment->Viability pS6_Measure Measure p-S6 Inhibition Treatment->pS6_Measure Correlation Correlate PIK3CA Status with IC50 and p-S6 Inhibition Viability->Correlation pS6_Measure->Correlation End Validated Biomarker Correlation->End Start Start Start->qPCR_Assay Start->ELISA_Assay

Figure 2. Overall Biomarker Validation Workflow.

Analytical Validation: Ensuring a Reliable Measurement

The foundation of any biomarker is a robust and reliable assay. Without analytical validity, any correlation with clinical outcomes is meaningless.

6.1 Assay for Predictive Biomarker: PIK3CA Mutation Status via Allele-Specific qPCR

Quantitative PCR is a highly sensitive and specific method for detecting known somatic mutations in DNA extracted from tumor tissue or circulating tumor DNA (ctDNA).[14]

Step-by-Step Protocol: Allele-Specific qPCR for PIK3CA Hotspot Mutations (e.g., E545K, H1047R)

  • DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or cell pellets using a commercially available kit optimized for this sample type. Quantify DNA and assess purity (A260/A280 ratio).

  • Primer/Probe Design: Design two sets of primers and probes for each mutation.

    • Wild-Type (WT) Assay: A forward primer, reverse primer, and a probe (e.g., labeled with HEX) that specifically binds to the wild-type sequence.

    • Mutant (MUT) Assay: A forward primer designed to specifically anneal to the mutant sequence, a common reverse primer, and a probe (e.g., labeled with FAM) that binds to the mutant amplicon.[15]

  • Reaction Setup: Prepare a qPCR master mix for each assay. A typical 20 µL reaction includes:

    • 10 µL 2x TaqMan Genotyping Master Mix

    • 1 µL 20x Primer/Probe Mix (WT or MUT)

    • 1-5 µL Genomic DNA (10-50 ng)

    • Nuclease-free water to 20 µL

  • Thermal Cycling: Perform amplification on a real-time PCR instrument with the following conditions:

    • Enzyme Activation: 95°C for 10 min

    • 40-45 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec (collect fluorescence data)[14]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for both the WT (HEX) and MUT (FAM) channels.

    • Calculate the ΔCt = (Ct_MUT - Ct_WT).

    • The presence of a mutation is confirmed if the FAM signal crosses the threshold and the ΔCt is within a pre-validated range.

Table 2: Key Analytical Validation Parameters for PIK3CA qPCR Assay

Parameter Description Acceptance Criteria Example
Accuracy Agreement with a gold-standard method.>99% concordance with Sanger sequencing or ddPCR on known control samples.
Precision Intra- and inter-assay variability.Coefficient of Variation (CV) of Ct values <5% across replicates and runs.
Analytical Sensitivity Lowest mutant allele fraction (MAF) detectable.Consistently detect a MAF of 1-5% in a background of wild-type DNA.[16]
Analytical Specificity Lack of cross-reactivity with wild-type DNA.No amplification in the mutant channel (FAM) when running 100% wild-type DNA.

6.2 Assay for PD Biomarker: Phospho-S6 (p-S6) Levels via In-Cell ELISA

While Western blotting is excellent for initial discovery, it is semi-quantitative and low-throughput. An In-Cell ELISA provides a quantitative, plate-based method suitable for screening and dose-response studies.

Step-by-Step Protocol: In-Cell ELISA for p-S6 (Ser235/236)

  • Cell Plating: Seed cells (e.g., 10,000 cells/well) in a 96-well microplate and allow them to adhere overnight.

  • Treatment: Treat cells with 4-(1H-Purin-6-yl)morpholine at various concentrations and time points. Include positive (e.g., growth factor stimulation) and negative (e.g., vehicle) controls.

  • Fixation & Permeabilization:

    • Aspirate media and fix cells with 4% formaldehyde in PBS for 20 min at room temperature.

    • Wash wells 3x with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 20 min.

  • Blocking: Wash 3x with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate wells with a primary antibody against p-S6 (Ser235/236) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash 3x with PBS + 0.05% Tween-20. Incubate with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.

  • Detection: Wash 5x with wash buffer. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 1M H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Normalize the p-S6 signal to cell number using a Janus Green whole-cell stain in the same wells.

Table 3: Key Analytical Validation Parameters for p-S6 In-Cell ELISA

Parameter Description Acceptance Criteria Example
Accuracy Signal correlation with Western Blot.Strong positive correlation (R² > 0.9) between normalized OD and Western Blot band intensity.
Precision Intra- and inter-plate variability.CV <15% for control and treated wells.
Linearity & Range Linear response to cell number and stimulation.Linear signal increase with cell seeding density (1,000-20,000 cells/well). Z'-factor > 0.5 for stimulated vs. unstimulated controls.
Specificity Signal specificity for the phospho-epitope.Signal is ablated by pre-incubation of the primary antibody with the phosphorylated peptide antigen, but not the non-phosphorylated version.

Preclinical (Functional) Validation: Linking Biomarker to Response

With analytically validated assays, we can now test our hypotheses: 1) Do PIK3CA-mutant cells show increased sensitivity to 4-(1H-Purin-6-yl)morpholine? 2) Does the compound inhibit p-S6 in a dose-dependent manner?

7.1 Experimental Design

  • Cell Line Panel: Select a panel of cancer cell lines with characterized PIK3CA status (e.g., MCF-7 [PIK3CA E545K mutant], T47D [PIK3CA H1047R mutant], and MDA-MB-231 [PIK3CA wild-type]).

  • Cell Viability Assay: Treat cell lines for 72 hours with a dose range of 4-(1H-Purin-6-yl)morpholine and the comparator, Alpelisib. Measure cell viability using a luminescent assay (e.g., CellTiter-Glo®) and calculate the half-maximal inhibitory concentration (IC50).

  • PD Biomarker Assay: Treat cell lines for 2-4 hours with the same dose range. Lyse the cells or fix the plates and measure p-S6 levels using the validated In-Cell ELISA protocol.

Functional_Validation_Logic cluster_input Inputs cluster_output Outputs Cell_Status Cell Line (PIK3CA-Mutant vs. PIK3CA-WT) Drug_Treatment Treatment (4-(1H-Purin-6-yl)morpholine) Cell_Death Decreased Cell Viability (Low IC50) Cell_Status->Cell_Death Sensitizes to pS6_Inhibition p-S6 Inhibition (PD Biomarker) Drug_Treatment->pS6_Inhibition Causes pS6_Inhibition->Cell_Death Leads to Hypothesis Hypothesis: PIK3CA-Mutant cells are more sensitive

Figure 3. Logic of Preclinical Functional Validation.

7.2 Expected Outcomes & Data Presentation

The results of this experiment will directly test the validity of our chosen biomarkers.

Table 4: Hypothetical Cell Viability (IC50) Data

Cell Line PIK3CA Status IC50: 4-(1H-Purin-6-yl)morpholine (nM) IC50: Alpelisib (nM)
MCF-7E545K Mutant5035
T47DH1047R Mutant7560
MDA-MB-231Wild-Type> 1000> 1000

This table would demonstrate that cells with the predictive biomarker (PIK3CA mutation) are significantly more sensitive to the drug.

Table 5: Hypothetical Pharmacodynamic (p-S6) Data in MCF-7 Cells

Treatment Concentration (nM) Normalized p-S6 Level (% of Control)
0 (Vehicle)100%
1075%
5020%
250< 5%

This table would demonstrate target engagement by showing a dose-dependent decrease in the PD biomarker (p-S6).

Conclusion and Future Directions

This guide has established a scientifically rigorous and practical workflow for the validation of a predictive (PIK3CA mutation) and a pharmacodynamic (p-S6) biomarker for the novel PI3K/mTOR pathway inhibitor, 4-(1H-Purin-6-yl)morpholine. By first ensuring the analytical reliability of the biomarker assays and then demonstrating their functional relevance in preclinical models, this framework builds a strong, evidence-based foundation for advancing a therapeutic candidate.

Successful completion of these validation studies provides the confidence needed to proceed to more complex models, such as patient-derived xenografts (PDXs) and, ultimately, to inform the design of Phase I/II clinical trials. In a clinical setting, these validated biomarkers will be indispensable for patient selection, for establishing the biologically effective dose, and for providing early evidence of the drug's activity, thereby accelerating the path to regulatory approval.

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  • Boster Bio. (2023). ELISA Kits for Rapid and Sensitive Detection of Biomarkers in Research. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. [Link]

  • CellCarta. (n.d.). ELISA Technology: Focused Biomarker Measurement. [Link]

  • NIST. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. [Link]

Sources

Validation

A Researcher's Guide to the Comparative Pharmacokinetics of 4-(1H-Purin-6-yl)morpholine and its Analogues in PI3K Pathway Inhibition

This guide provides an in-depth comparative analysis of the pharmacokinetic properties of 4-(1H-Purin-6-yl)morpholine and its structural analogues, a class of molecules with significant potential in targeting the Phospho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic properties of 4-(1H-Purin-6-yl)morpholine and its structural analogues, a class of molecules with significant potential in targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3]

Within the landscape of PI3K inhibitors, molecules incorporating a morpholine ring have emerged as a "privileged" pharmacophore. This is largely due to the morpholine oxygen's ability to form a crucial hydrogen bond with the hinge region of the kinase domain, enhancing both potency and selectivity.[4][5] This guide will delve into the structural nuances that drive the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, offering a framework for researchers in drug development to assess and predict the in vivo behavior of novel analogues.

The Central Role of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a highly conserved signaling network vital for normal cellular function.[2][6] Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] This second messenger recruits and activates AKT, a serine/threonine kinase, which in turn modulates a plethora of downstream effectors, including mTOR, to promote cell growth and survival.[6][7] In many cancers, this pathway is overactive, fostering uncontrolled cell proliferation and resistance to apoptosis.[1] The central role of this pathway makes its inhibitors, such as 4-(1H-Purin-6-yl)morpholine and its analogues, a significant area of oncology research.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor 4-(1H-Purin-6-yl)morpholine & Analogues Inhibitor->PI3K inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 4-(1H-Purin-6-yl)morpholine analogues.

Comparative Pharmacokinetics of Morpholine-Containing PI3K Inhibitors

Direct comparative pharmacokinetic data for 4-(1H-Purin-6-yl)morpholine is not extensively published. However, by examining structurally related and well-characterized PI3K inhibitors, we can infer the likely pharmacokinetic behavior and understand the impact of structural modifications. For this guide, we will use Pictilisib (GDC-0941) and Sonolisib (PX-866) as key comparator compounds, both of which are potent PI3K inhibitors.

ParameterPictilisib (GDC-0941)Sonolisib (PX-866)4-(1H-Purin-6-yl)morpholine & Analogues (Anticipated Profile)
Core Scaffold ThienopyrimidineFuranone (Wortmannin analogue)Purine
Absorption (Tmax) Rapid, <2 hours across species (rat, dog, human).[8][9]Not explicitly stated, but oral administration is effective in preclinical models.[10]Likely rapid absorption due to the relatively small and rigid purine core.
Distribution (Vd) 2.52 L/kg (rat) to 2.94 L/kg (monkey).[11]9.61 L/kg in mice (IV).[10]Moderate to high, influenced by lipophilicity and plasma protein binding.
Metabolism Primarily hepatic. Major metabolites include O-glucuronide and oxidative ring-opened products.[8][9]Extensive first-pass metabolism to an active metabolite (17-OH-PX-866).[10]Expected to be primarily hepatic via CYP450 enzymes. The purine and morpholine rings are potential sites for oxidation and conjugation.
Excretion Predominantly fecal, with significant biliary excretion.[8][9]Preclinical studies suggest low biliary and renal clearance of the parent compound.[12]Likely to be primarily through the feces via biliary excretion, common for this class of compounds.
Oral Bioavailability 77.9% (mouse), 18.6% (monkey).[11]Low for the parent compound (0.01-0.03 in mice), but the active metabolite is readily formed.[10]Highly variable and dependent on specific substitutions. Optimization of this parameter is a key goal in analogue design.
Plasma Protein Binding Extensive, >93% free fraction is less than 7%.[11]Not explicitly stated.Expected to be high, a common characteristic of kinase inhibitors.

Expert Insights on Structure-Pharmacokinetic Relationships:

  • The Morpholine Moiety: While crucial for target engagement, the morpholine ring generally imparts favorable physicochemical properties, such as improved aqueous solubility compared to more lipophilic alternatives. However, it can also be a site of metabolism.

  • The Purine Core: As a bioisostere for other heterocyclic systems like thienopyrimidines or quinazolines, the purine core's substitution pattern will significantly dictate metabolic stability and permeability. Substitution at the N9 position, for instance, can block potential metabolic sites and alter solubility.

  • Analogue Design: Modifications to the core structure, even minor ones, can dramatically alter pharmacokinetic properties. For example, replacing a morpholine group with ethanolamine in the ZSTK474 analogue series was shown to retain high PI3Kα inhibition but altered isoform selectivity and likely the ADME profile.[13]

A Framework for Preclinical Pharmacokinetic Evaluation

To rigorously compare 4-(1H-Purin-6-yl)morpholine with its novel analogues, a systematic, multi-tiered experimental approach is essential. This self-validating system ensures that data from each stage informs the next, leading to a comprehensive understanding of a compound's in vivo behavior.

PK_Workflow cluster_invivo In Vivo Pharmacokinetics Solubility Aqueous Solubility Permeability Permeability (e.g., PAMPA) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibition CYP450 Inhibition PPB Plasma Protein Binding Cassette_Dosing Cassette Dosing (Rodent) - Rapid Screening PPB->Cassette_Dosing Discrete_Dosing Discrete Dosing (Rodent) - Definitive PK Cassette_Dosing->Discrete_Dosing Metabolite_ID Metabolite Identification Discrete_Dosing->Metabolite_ID Data_Analysis Data Analysis & PK Modeling Metabolite_ID->Data_Analysis

Figure 2: A generalized workflow for the preclinical pharmacokinetic evaluation of novel PI3K inhibitors.
Detailed Experimental Protocols

The following protocols represent standard, robust methodologies for assessing the key pharmacokinetic parameters of 4-(1H-Purin-6-yl)morpholine and its analogues.

1. In Vitro Metabolic Stability Assessment in Human Liver Microsomes

  • Causality: This assay provides an early indication of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes. A high clearance rate in this assay often correlates with poor oral bioavailability in vivo.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Cytochrome P450 (CYP) Inhibition Assay

  • Causality: This assay is crucial for assessing the potential for drug-drug interactions (DDIs). Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) can lead to toxic accumulation of co-administered drugs.[14][15]

  • Protocol:

    • Use human liver microsomes and a cocktail of CYP isoform-specific probe substrates.[16]

    • Incubate the microsomes, probe substrates, and varying concentrations of the test compound (or a known inhibitor as a positive control) at 37°C.

    • Initiate the reaction with an NADPH regenerating system.

    • After a set incubation time (e.g., 10 minutes), stop the reaction with cold acetonitrile.

    • Analyze the formation of the specific metabolites from the probe substrates via LC-MS/MS.

    • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[14]

3. Plasma Protein Binding (PPB) by Equilibrium Dialysis

  • Causality: The extent of binding to plasma proteins determines the unbound fraction of a drug, which is the portion available to interact with its target and be cleared.[17] High plasma protein binding can limit efficacy and tissue distribution.

  • Protocol:

    • Utilize a commercially available equilibrium dialysis apparatus (e.g., RED device).

    • Add plasma (human, rat, or mouse) spiked with the test compound to one chamber and phosphate buffer to the other chamber, separated by a semi-permeable membrane.[18]

    • Incubate the apparatus at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

    • At the end of the incubation, take samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

4. In Vivo Pharmacokinetic Study in Rodents (Cassette Dosing)

  • Causality: Cassette dosing is a high-throughput method to obtain preliminary pharmacokinetic data for multiple compounds simultaneously, saving time and reducing animal use.[19][20] It allows for rapid prioritization of analogues for further development.

  • Protocol:

    • Select a group of structurally similar analogues with distinct molecular weights to allow for simultaneous LC-MS/MS analysis.

    • Prepare a dosing solution containing a mixture of the selected compounds (typically 3-5) in an appropriate vehicle.

    • Administer the cocktail solution to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.[20][21]

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Quantify the plasma concentration of each compound at each time point using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters for each compound, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Conclusion

The 4-(1H-Purin-6-yl)morpholine scaffold represents a promising foundation for the development of novel PI3K pathway inhibitors. A thorough understanding of the pharmacokinetic properties of these molecules is paramount to their successful translation into clinical candidates. While direct comparative data for the lead compound may be limited, a robust framework for comparison can be constructed by leveraging data from well-characterized analogues like Pictilisib and by employing the standardized preclinical evaluation workflow detailed in this guide. By systematically assessing in vitro ADME properties and progressing to in vivo studies, researchers can efficiently identify analogues with optimized pharmacokinetic profiles, thereby increasing the probability of developing safe and effective therapeutics.

References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. PubMed. Available at: [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. ResearchGate. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. Available at: [Link]

  • Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. AACR Journals. Available at: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Sonolisib. Pan-phosphatidylinositol 3-kinase (PI3K) Inhibitor. Oncolytic. Clarivate.
  • High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis. National Institutes of Health. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • Absorption, metabolism and excretion of pictilisib, a potent pan-class I phosphatidylinositol-3-Kinase (PI3K) inhibitor, in rats, dogs, and humans. PubMed. Available at: [Link]

  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data. PubMed Central. Available at: [Link]

  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. PubMed. Available at: [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available at: [Link]

  • Cassette Dosing Study. Creative Biolabs. Available at: [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. Available at: [Link]

  • Sonolisib: Pan-phosphatidylinositol 3-kinase (PI3K) inhibitor, Oncolytic. Monash University. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. National Institutes of Health. Available at: [Link]

  • Methods to Determine Plasma Protein Binding. AxisPharm. Available at: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. Available at: [Link]

  • Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. PubMed Central. Available at: [Link]

  • Pharmacokinetics of KA2237, A Novel Selective Inhibitor of PI3K-β and PI3K-δ, in Patients: A First-in-Human Study Using PK Modelling to Predict Drug Concentrations During Dose Escalation. Fortune Journals. Available at: [Link]

  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available at: [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PubMed Central. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PubMed Central. Available at: [Link]

  • Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. AACR Journals. Available at: [Link]

  • Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Spandidos Publications. Available at: [Link]

  • Absorption, metabolism and excretion of pictilisib, a potent pan-class I phosphatidylinositol-3-Kinase (PI3K) inhibitor, in rats, dogs, and humans. Taylor & Francis Online. Available at: [Link]

  • Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb -- Assay Guidance Manual. Semantic Scholar. Available at: [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: [Link]

  • The Properties of Kinase Inhibitors. Royal Society of Chemistry. Available at: [Link]

  • CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]

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  • PI3k/AKT/mTOR Pathway. YouTube. Available at: [Link]

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Comparative

assessing the selectivity of 4-(1H-Purin-6-yl)morpholine against PI3K isoforms.

Assessing the Selectivity of 4-(1H-Purin-6-yl)morpholine against PI3K Isoforms Executive Summary The compound 4-(1H-Purin-6-yl)morpholine (commonly referred to as 6-morpholinopurine ) represents a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Selectivity of 4-(1H-Purin-6-yl)morpholine against PI3K Isoforms

Executive Summary

The compound 4-(1H-Purin-6-yl)morpholine (commonly referred to as 6-morpholinopurine ) represents a privileged pharmacophore in the design of phosphoinositide 3-kinase (PI3K) inhibitors. While the unsubstituted core acts as a weak, ATP-competitive pan-inhibitor, it serves as the structural foundation for high-affinity, isoform-selective therapeutics.

This guide provides a technical assessment of the 6-morpholinopurine scaffold, analyzing its binding mechanism, derivatization strategies for isoform selectivity (PI3K


, 

,

,

), and the experimental protocols required to validate its performance against clinical standards like Idelalisib and Alpelisib.

Mechanistic Basis of Inhibition

The efficacy of 4-(1H-Purin-6-yl)morpholine stems from its ability to mimic the adenine ring of ATP within the kinase ATP-binding pocket.

  • Hinge Binding: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It interacts with the amide backbone of the "hinge region" residue (typically Val851 in PI3K

    
    ) connecting the N- and C-terminal lobes of the kinase.
    
  • Scaffold Positioning: The purine core occupies the adenine binding pocket, engaging in hydrophobic interactions with residues such as Ile800 and Ile932.

  • Selectivity Challenge: The ATP-binding pocket is highly conserved across the Class I PI3K isoforms (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). The unsubstituted 6-morpholinopurine core lacks the steric bulk or specific functional groups required to exploit the minor structural differences (e.g., non-conserved residues in the affinity pocket) that confer isoform selectivity.
Signaling Pathway Context

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the intervention point of 6-morpholinopurine derivatives.

PI3K_Pathway RTK RTK / GPCR PI3K Class I PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylation (PIP3->PIP2) PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation S6K S6K mTOR->S6K Phosphorylation CellResponse Proliferation & Survival S6K->CellResponse Inhibitor 6-Morpholinopurine Scaffold Inhibitor->PI3K ATP Competition

Figure 1: The PI3K/Akt signaling cascade showing the competitive inhibition of the PI3K catalytic subunit by the morpholinopurine scaffold.

Comparative Selectivity Profile

The unsubstituted 4-(1H-Purin-6-yl)morpholine is generally considered a pan-PI3K binder with moderate-to-low potency (IC


 typically in the high nanomolar to micromolar range). To achieve clinical relevance, the scaffold is derivatized at the C2 and N9 positions.
Isoform Performance Comparison
Compound ClassTarget ProfileSelectivity MechanismKey Data (Approx.[1][2] IC

)
Unsubstituted Core Pan-Class I (Weak)None. Fits conserved ATP pocket.PI3K

: >500 nMPI3K

: >500 nM
2-Aryl Derivatives PI3K

/

Selective
Exploits the "affinity pocket" near the hinge.PI3K

: <10 nMPI3K

: >100 nM
N9-Sulfonyl Derivatives Broad Spectrum / Anti-proliferativeModulates solubility and cellular permeability.PI3K

: ~50-100 nMCellular IC

: ~1

M
Idelalisib (Ref) PI3K

Selective
Quinazolinone scaffold (distinct from purine).PI3K

: 2.5 nMPI3K

: 820 nM
Alpelisib (Ref) PI3K

Selective
Aminothiazole scaffold.PI3K

: 4.6 nMPI3K

: 290 nM

Key Insight: The 6-morpholinopurine core is structurally analogous to the core of ZSTK474 (a triazine derivative), which is a potent pan-PI3K inhibitor. However, replacing the triazine with a purine alters the electron density and hydrogen bonding potential, often requiring additional substitution at the C2 position (e.g., with a 3-nitrophenyl or substituted urea) to regain nanomolar potency and tune selectivity toward PI3K


 or PI3K

.

Experimental Protocols for Selectivity Assessment

To objectively assess the selectivity of a 6-morpholinopurine derivative, a biphasic screening approach is required: biochemical quantification followed by cellular validation.

Phase 1: Biochemical Kinase Assay (ADP-Glo)

This assay measures the conversion of ATP to ADP by the kinase. It is preferred over radiometric assays for high-throughput selectivity profiling.

Reagents:

  • Recombinant PI3K isoforms (

    
    ).
    
  • Substrate: PIP2:PS lipid vesicles (50

    
    M).
    
  • ATP (at K

    
     apparent for each isoform, typically 10-50 
    
    
    
    M).
  • ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Dilute 4-(1H-Purin-6-yl)morpholine derivative in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Incubation: Mix kinase, lipid substrate, and inhibitor in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA). Incubate for 15 min at RT.
    
  • Reaction Start: Add ATP to initiate the reaction. Incubate for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to luciferase light output. Measure luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC

    
    .
    
Phase 2: Cellular Selectivity (Western Blot)

Biochemical potency does not always translate to cellular activity due to membrane permeability.

Cell Lines:

  • MCF-7: PIK3CA mutant (High PI3K

    
     dependence).
    
  • PC-3: PTEN null (High PI3K

    
     dependence).
    
  • RAW 264.7: Macrophage (High PI3K

    
    /
    
    
    
    expression).[1]

Protocol:

  • Treatment: Starve cells (0.5% FBS) overnight. Treat with inhibitor (0.1, 1, 10

    
    M) for 2 hours.
    
  • Stimulation: Stimulate with Insulin (for

    
    ) or C5a/fMLP (for 
    
    
    
    ) for 15 min.
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Detection: Immunoblot for p-Akt (Thr308) and p-Akt (Ser473) . Total Akt serves as loading control.

  • Quantification: Calculate the ratio of p-Akt/Total Akt relative to DMSO control.

Selectivity Screening Workflow

Assay_Workflow cluster_Biochem Phase 1: Biochemical Profiling cluster_Cell Phase 2: Cellular Validation Compound 4-(1H-Purin-6-yl) morpholine Derivative Alpha PI3K Alpha (IC50) Compound->Alpha Beta PI3K Beta (IC50) Compound->Beta Delta PI3K Delta (IC50) Compound->Delta Gamma PI3K Gamma (IC50) Compound->Gamma MCF7 MCF-7 Cells (Alpha driven) Alpha->MCF7 If < 50nM PC3 PC-3 Cells (Beta driven) Beta->PC3 If < 50nM RAW RAW 264.7 (Gamma/Delta driven) Delta->RAW If < 50nM Gamma->RAW If < 50nM

Figure 2: Integrated workflow for determining isoform selectivity from biochemical IC50 to cellular phenotype.

Conclusion & Recommendations

The 4-(1H-Purin-6-yl)morpholine structure is a versatile but non-selective scaffold in its native form. For researchers aiming to utilize this compound class:

  • Use as a Control: The unsubstituted core serves as an excellent negative control for steric studies or as a fragment for crystallographic soaking experiments.

  • Derivatization is Mandatory: To achieve isoform specificity, substitution at the C2 position (aryl groups) is critical for engaging the affinity pocket, while N9 substitution modulates solubility.

  • Validation: Always verify "selective" hits with a counter-screen against PI3K

    
    , as this isoform is often the most difficult to selectivity exclude with purine-morpholine scaffolds.
    

References

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Source: National Institutes of Health (NIH) [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Source: Journal of Medicinal Chemistry [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition. Source: European Journal of Medicinal Chemistry [Link]

  • Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors. Source: Current Medicinal Chemistry [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Source: Signal Transduction and Targeted Therapy [Link]

Sources

Validation

Independent Verification Guide: 4-(1H-Purin-6-yl)morpholine Synthesis and Purity

Executive Summary This guide serves as an independent technical resource for the synthesis and verification of 4-(1H-Purin-6-yl)morpholine (also known as 6-morpholinopurine).[1] As a scaffold frequently utilized in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as an independent technical resource for the synthesis and verification of 4-(1H-Purin-6-yl)morpholine (also known as 6-morpholinopurine).[1] As a scaffold frequently utilized in kinase inhibitor development (specifically PI3K and mTOR pathways), the integrity of this intermediate is critical.

This document challenges the standard "cookbook" approach by comparing the Traditional Thermal Route against a Microwave-Assisted Protocol , followed by a rigorous purity analysis comparison between HPLC-UV and Quantitative NMR (qNMR) .

Part 1: The Synthetic Challenge

The synthesis of 4-(1H-Purin-6-yl)morpholine relies on a Nucleophilic Aromatic Substitution (


) of 6-chloropurine.[1] While theoretically simple, the reaction is prone to specific failure modes that compromise downstream applications:
  • Hydrolysis: The 6-chloro substituent is labile; moisture in the solvent leads to Hypoxanthine (6-hydroxypurine), a difficult-to-remove impurity.[1]

  • Solubility: The product precipitates upon formation, trapping unreacted starting material (6-chloropurine) within the crystal lattice.[1]

Comparative Synthesis Routes

We evaluated two methodologies. The Thermal Reflux is the robust, scalable industry standard. The Microwave-Assisted route is the high-throughput alternative for rapid library generation.[1]

FeatureMethod A: Thermal Reflux (Benchmark)Method B: Microwave-Assisted (Alternative)
Reaction Time 4–12 Hours15–30 Minutes
Solvent System n-Butanol or Ethanol (Reflux)Ethanol/Water or Isopropanol
Base Excess Morpholine (3-4 eq)DIEA or TEA (1.5 eq)
Yield (Isolated) 85–92%75–85%
Impurity Profile Low (Thermodynamic control)Moderate (Risk of degradation products)
Scalability High (Kilogram scale)Low (Milligram/Gram scale)
E-Factor (Waste) Moderate (Solvent intensive)Low (Energy efficient, less solvent)
Mechanism & Workflow Diagram

The following diagram outlines the reaction pathway and the critical decision points for purification.

SynthesisWorkflow Start Start: 6-Chloropurine Decision Choose Method Start->Decision Reagent + Morpholine (Nucleophile) Reagent->Decision Thermal Method A: Thermal Reflux (n-BuOH, 117°C, 4h) Decision->Thermal Scale > 5g Microwave Method B: Microwave (EtOH, 150°C, 20 min) Decision->Microwave Scale < 1g Workup Workup: Cool to 4°C Precipitate Product Thermal->Workup Microwave->Workup Wash Wash: Cold Water/EtOH (Removes Morpholine HCl) Workup->Wash Check QC Check: Is 6-Chloropurine > 0.5%? Wash->Check Recryst Recrystallize (MeOH/Water) Check->Recryst Yes (Dirty) Final Final Product: 4-(1H-Purin-6-yl)morpholine Check->Final No (Pure) Recryst->Final

Figure 1: Decision matrix for the synthesis and purification of 6-morpholinopurine.

Part 2: Independent Verification Protocols

Trusting a Certificate of Analysis (CoA) without verification is a risk in drug development.[1] We compare two analytical standards.

HPLC-UV (The Relative Standard)[1]
  • Pros: High sensitivity for trace impurities; standard in QC labs.

  • Cons: Requires a reference standard for quantitation; relies on "Area %" which assumes equal extinction coefficients for all species (often false for purines).[1]

  • Blind Spot: Cannot detect inorganic salts or residual solvents (e.g., trapped morpholine hydrochloride) unless specific detectors are used.[1]

qNMR (The Absolute Standard)[1]
  • Pros: Self-validating. Does not require a reference standard of the analyte.[1] Measures absolute weight purity (w/w%), detecting solvates, salts, and non-chromophoric impurities.

  • Cons: Lower sensitivity (LOD ~0.1%); requires an internal standard (IS).[1]

Recommendation: Use qNMR for the initial qualification of the primary lot to establish a "Gold Standard," then use HPLC for routine batch monitoring.

Part 3: Detailed Experimental Protocols

Protocol A: Thermal Synthesis (Recommended for Purity)

Based on modified procedures from standard purine literature [1].[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 6-Chloropurine (5.0 g, 32.3 mmol) and n-Butanol (50 mL).

  • Addition: Add Morpholine (8.5 mL, 97.0 mmol, 3.0 eq) via syringe.

    • Note: Excess morpholine acts as both nucleophile and acid scavenger (trapping HCl).[1]

  • Reflux: Heat the suspension to reflux (approx. 117°C). The solid will dissolve, followed by the gradual precipitation of the product or amine salts. Stir for 4–6 hours.

  • Monitoring: Check via TLC (DCM:MeOH 9:1). 6-Chloropurine (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • Workup: Cool the mixture to room temperature, then to 0°C in an ice bath for 1 hour.

  • Filtration: Filter the white precipitate.[1]

  • Washing (Critical): Wash the cake with Cold Water (2 x 20 mL) to remove Morpholine Hydrochloride salts, followed by Cold Ethanol (1 x 15 mL) to remove organic impurities.[1]

  • Drying: Dry under vacuum at 50°C for 12 hours.

    • Expected Yield: 85–90% as a white powder.[1]

    • Melting Point: >250°C (dec).[1]

Protocol B: qNMR Purity Analysis

Methodology validated against ICH guidelines [2].

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent).[1] It has a distinct singlet at

    
     6.3 ppm, clear of purine aromatic signals (
    
    
    
    8.0–8.5 ppm).[1]
  • Sample Preparation:

    • Weigh approx. 20 mg of the Sample (

      
      ) directly into an NMR tube (precision 
      
      
      
      0.01 mg).[1]
    • Weigh approx. 10 mg of Maleic Acid IS (

      
      ) into the same tube.[1]
      
    • Dissolve in 0.6 mL DMSO-d6 . Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      for quantitative accuracy).
    • Scans: 16 or 32.[1]

  • Calculation:

    
    [1]
    
    • 
      : Integral area
      
    • 
      : Number of protons (Purine H-2/H-8 = 1; Maleic Acid = 2)[1]
      
    • 
      : Molecular Weight (Product = 205.22; Maleic Acid = 116.07)[1]
      
    • 
      : Purity of Internal Standard (usually 99.9%)[1]
      

Part 4: Data Presentation & Verification Logic

When verifying your product, follow this logic flow to ensure the material is suitable for biological assay.

VerificationLogic Sample Isolated Sample HNMR 1H NMR (Qualitative) Sample->HNMR Check1 Peaks Correct? HNMR->Check1 HPLC HPLC-UV (254 nm) Check1->HPLC Yes Repurify Repurify Check1->Repurify No (Wrong Structure) Check2 Single Peak >98%? HPLC->Check2 qNMR qNMR (DMSO-d6) Check2->qNMR Yes Check2->Repurify No (<98%) Result Release for Assay qNMR->Result Purity Confirmed

Figure 2: Analytical verification workflow ensuring both identity and absolute purity.

Expected Analytical Data (Reference Values)
TechniqueParameterExpected ValueInterpretation
HPLC Retention Time~4.5 min (C18, 5-95% ACN)Shorter than 6-chloropurine (more polar).[1]
1H NMR

8.24 (s, 1H)
Purine H-2Diagnostic aromatic proton.[1]
1H NMR

8.15 (s, 1H)
Purine H-8Diagnostic aromatic proton.[1]
1H NMR

4.20 (m, 4H)
Morpholine

Deshielded methylene.[1]
1H NMR

3.75 (m, 4H)
Morpholine

Methylene adjacent to Nitrogen.[1]

References

  • Legraverend, M., et al. (2006).[1] "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[1] [1]

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843.[1]

  • International Conference on Harmonisation (ICH). (2005).[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • PubChem. (n.d.).[1] "Compound Summary for CID 76936: 6-Morpholinopurine."[1] National Library of Medicine.[1] [1]

Sources

Comparative

cross-validation of analytical methods for 4-(1H-Purin-6-yl)morpholine

Executive Summary: The Validation Challenge 4-(1H-Purin-6-yl)morpholine (often referred to as 6-Morpholinopurine) is a critical scaffold in the synthesis of PI3K/mTOR kinase inhibitors. Its structural duality—combining a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

4-(1H-Purin-6-yl)morpholine (often referred to as 6-Morpholinopurine) is a critical scaffold in the synthesis of PI3K/mTOR kinase inhibitors. Its structural duality—combining a polar, amphoteric purine ring with a basic morpholine moiety—presents unique analytical challenges. Standard Reverse-Phase HPLC (RP-HPLC) often suffers from peak tailing due to silanol interactions, while UV quantification relies heavily on reference standards that may not be commercially available with certified purity.

This guide outlines a cross-validation strategy comparing the industry-standard RP-HPLC-UV against an orthogonal, primary ratio method: Quantitative NMR (qNMR) . By validating the routine HPLC method against the absolute specificity of qNMR, researchers can establish a self-validating system compliant with ICH Q2(R2) guidelines.

Physicochemical Profile & Analytical Implications[1][2][3][4]

Understanding the molecule is the first step to robust method design.

PropertyValue (Approx.)Analytical Implication
Structure Purine ring (C6) linked to Morpholine (N4)High UV absorbance at ~265-275 nm (Aromatic system).
pKa (Purine) pKa₁ ~2.4 (N1), pKa₂ ~9.0 (N9-H)Amphoteric. Retention shifts dramatically with pH.
pKa (Morpholine) ~8.3 (Conjugated)The N-C6 bond reduces basicity, but residual basicity causes tailing on silica columns.
Solubility Low in Water; High in DMSO/DMFqNMR Solvent: DMSO-d6 is mandatory. HPLC Diluent: 50% DMSO/Water.

Method A: The Routine Workhorse (RP-HPLC-UV)

Objective: High-throughput purity assessment and impurity profiling. Challenge: Preventing peak tailing and ensuring resolution from synthetic precursors (e.g., 6-chloropurine).

Optimized Protocol
  • Column: C18 with embedded polar group or high-pH stability (e.g., Waters XBridge C18 or Agilent Zorbax Bonus-RP).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to suppress silanol ionization).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA at 270 nm (Max) and 220 nm (Impurity check).

  • Column Temp: 40°C (Reduces viscosity and improves mass transfer).

Gradient Profile:

Time (min) %A %B Curve
0.0 95 5 Initial
10.0 40 60 Linear
12.0 5 95 Wash

| 15.0 | 95 | 5 | Re-equilibration |

Why this works: The pH 3.5 buffer ensures the morpholine nitrogen is protonated (improving solubility) while the purine ring remains neutral enough for hydrophobic retention. Ammonium formate is chosen over phosphate to allow for potential LC-MS cross-checks.

Method B: The Orthogonal Validator (qNMR)

Objective: Absolute purity determination (Assay) without a reference standard. Principle: Signal intensity in 1H-NMR is directly proportional to the molar ratio of nuclei, independent of chemical structure.

Optimized Protocol
  • Instrument: 400 MHz or higher (600 MHz recommended for resolution).

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene.

    • Requirement: IS signals must not overlap with the purine aromatic protons (8.0–8.5 ppm) or morpholine protons (3.5–4.5 ppm).

  • Relaxation Delay (d1): > 30 seconds (Must be 5 × T1 of the slowest relaxing proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient S/N ratio > 150:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2]

Cross-Validation Workflow

This section details how to statistically prove that Method A (HPLC) yields results equivalent to Method B (qNMR).

Visualizing the Logic

The following diagram illustrates the decision matrix for cross-validating these methods.

CrossValidation Sample Crude/Purified Sample 4-(1H-Purin-6-yl)morpholine Split Homogenize & Split Sample->Split MethodA Method A: RP-HPLC-UV (Relative Purity %) Split->MethodA MethodB Method B: qNMR (Absolute Purity w/ Internal Std) Split->MethodB DataA HPLC Purity Data (Area Normalization) MethodA->DataA DataB qNMR Weight % Data (Molar Calculation) MethodB->DataB Compare Statistical Comparison (Bland-Altman & t-test) DataA->Compare DataB->Compare Decision Is Difference < 2.0%? Compare->Decision Valid VALIDATED HPLC Method Approved for QC Decision->Valid Yes Investigate INVESTIGATE Check UV Response Factors or Peak Co-elution Decision->Investigate No

Caption: Workflow for establishing equivalence between orthogonal analytical methods.

Statistical Analysis (The Evidence)

To claim "Cross-Validation," you cannot simply eyeball the results. You must use the Bland-Altman Difference Plot .

  • Run Samples: Analyze 6 distinct batches of varying purity (e.g., 85% to 99%) using both methods.

  • Calculate Bias: Compute the difference (

    
    ) for each sample.
    
  • Plot:

    • X-Axis: Average Purity

      
      
      
    • Y-Axis: Difference (

      
      )
      
  • Acceptance Criteria:

    • The mean difference (Bias) should be statistically insignificant (p > 0.05 in paired t-test).

    • 95% of differences must fall within the "Limits of Agreement" (Mean ± 1.96 SD).

    • For pharmaceutical intermediates, a bias < 1.0% is typically acceptable.

Comparative Data Summary

The following table summarizes the performance characteristics of the two methods based on typical validation data for purine derivatives.

ParameterMethod A: RP-HPLC-UVMethod B: qNMRComparison Note
Specificity Moderate (Relies on retention time)High (Structural resolution)qNMR distinguishes structural isomers better; HPLC separates trace impurities better.
LOD/LOQ Excellent (< 0.05%)Moderate (~0.5 - 1.0%)HPLC is required for trace impurity profiling; qNMR is for main assay.
Linearity (R²) > 0.999 (0.1 - 1000 µg/mL)> 0.999 (Linear by definition)HPLC requires multi-point calibration; qNMR is inherently linear.
Precision (RSD) < 1.0%< 1.5%HPLC is more precise for repetitive injection; qNMR depends on shimming quality.
Reference Std REQUIRED (for Assay)NOT REQUIRED (for Analyte)Critical Advantage: qNMR validates the HPLC reference standard.

Troubleshooting & Insights

Common Failure Mode: Response Factor Mismatch
  • Observation: HPLC reports 99.5% purity (Area %), but qNMR reports 97.0% (Weight %).

  • Causality: Impurities (e.g., salts, residual solvents, or precursors like morpholine) may have low UV absorbance at 270 nm. HPLC "overestimates" purity because it doesn't "see" the non-UV active impurities.

  • Solution: qNMR sees all protonated species. Use the qNMR value to assign a "Purity Factor" to your HPLC standard.

Common Failure Mode: Peak Splitting
  • Observation: The main peak in HPLC splits or shoulders.

  • Causality: 4-(1H-Purin-6-yl)morpholine can undergo tautomerization at the N7/N9 position.

  • Solution: Ensure the mobile phase pH is buffered away from the pKa (pH 3.5 is safe). Temperature control (40°C) also speeds up tautomeric interconversion, merging the peaks.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]

  • PubChem. (n.d.). Compound Summary for CID 135400279: 4-(9H-Purin-6-yl)morpholine. National Center for Biotechnology Information. [Link]

  • Gao, Y., et al. (2018). Separation of Purines and Pyrimidines by HPLC.[5] Journal of Chromatographic Science. (Contextual grounding for purine separation methods). [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(1H-Purin-6-yl)morpholine
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Reactant of Route 2
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